(tert-Butoxycarbonyl)-L-valylglycine
説明
The exact mass of the compound Boc-val-gly-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKSNMGVTYXQQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45233-75-8 | |
| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(tert-Butoxycarbonyl)-L-valylglycine synthesis protocol
An In-depth Technical Guide to the Synthesis of (tert-Butoxycarbonyl)-L-valylglycine
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a dipeptide derivative crucial in various research and development applications, particularly in peptide chemistry and drug discovery. The synthesis involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the resulting Boc-L-valine with glycine (B1666218).
Core Concepts in Synthesis
The synthesis of this compound is a classic example of solution-phase peptide synthesis. This process can be broken down into two primary stages:
-
N-α-Protection of L-valine: The amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the subsequent peptide bond formation.[1][2] This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[3] The Boc group is favored for its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[1][2][4]
-
Peptide Coupling Reaction: The carboxyl group of Boc-L-valine is activated using a coupling reagent and then reacted with the amino group of glycine (or its ester derivative) to form the peptide bond.[1][5][6] The choice of coupling reagent is critical to ensure high yield, minimize racemization, and prevent unwanted side reactions.[5][6][7][8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[6][7] Other efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[5][7][8]
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine)
This protocol is adapted from established procedures for the Boc protection of amino acids.[3]
Methodology:
-
Dissolution: L-valine is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran (B95107) - THF), water, and a base (e.g., sodium hydroxide (B78521) - NaOH) solution. The mixture is cooled in an ice bath.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the cooled solution.
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature over several hours (typically 12 hours) to ensure complete reaction.
-
Acidification: The reaction mixture is then acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3.
-
Extraction: The product, Boc-L-valine, is extracted from the aqueous solution using an organic solvent such as ethyl acetate.
-
Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Part 2: Synthesis of this compound via DCC/HOBt Coupling
This protocol describes a common and effective method for peptide bond formation.
Methodology:
-
Dissolution of Reactants: Boc-L-valine and 1-hydroxybenzotriazole (HOBt) are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and the solution is cooled in an ice bath (0 °C).
-
Addition of Coupling Reagent: N,N'-dicyclohexylcarbodiimide (DCC) is added to the cooled solution, and the mixture is stirred for a short period (e.g., 30 minutes) at 0 °C to pre-activate the carboxylic acid.
-
Addition of Glycine Derivative: A solution of glycine methyl ester hydrochloride and a tertiary amine base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) in the reaction solvent is added to the reaction mixture. The use of an ester derivative of glycine enhances its solubility in organic solvents.
-
Reaction: The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred overnight.
-
Filtration: The by-product, dicyclohexylurea (DCU), which is insoluble in most organic solvents, is removed by filtration.
-
Work-up: The filtrate is washed successively with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Saponification (if using an ester): If a glycine ester was used, the resulting dipeptide ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a base (e.g., NaOH or LiOH) to hydrolyze the ester to the carboxylic acid.
-
Purification: The final product, this compound, is purified by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Reagents and Typical Properties for Boc-L-valine Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |
| L-valine | 117.15 | 1.0 | 1.0 | Starting Amino Acid |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 | Boc Protecting Agent |
| Sodium Hydroxide | 40.00 | 1.0 | 1.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |
| Water | 18.02 | - | - | Solvent |
| 1 M Hydrochloric Acid | 36.46 | As needed | - | Acid for Work-up |
| Ethyl Acetate | 88.11 | - | - | Extraction Solvent |
Table 2: Reagents and Typical Properties for Peptide Coupling
| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |
| Boc-L-valine | 217.26 | 1.0 | 1.0 | N-protected Amino Acid |
| Glycine methyl ester HCl | 125.55 | 1.0 | 1.0 | C-terminal Amino Acid |
| DCC | 206.33 | 1.1 | 1.1 | Coupling Reagent |
| HOBt | 135.12 | 1.1 | 1.1 | Racemization Suppressant |
| N-methylmorpholine (NMM) | 101.15 | 1.1 | 1.1 | Base |
| Dichloromethane (DCM) | 84.93 | - | - | Solvent |
Table 3: Expected Yield and Purity
| Synthesis Step | Product | Typical Yield (%) | Typical Purity (%) |
| Boc Protection | Boc-L-valine | 85-95 | >98 |
| Peptide Coupling | This compound | 70-90 | >95 (after purification) |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
An In-depth Technical Guide to Boc-Val-Gly-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-tert-Butoxycarbonyl-L-valylglycine (Boc-Val-Gly-OH). As a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its characteristics is essential for its effective application in the development of therapeutic peptides and other bioactive molecules. This document consolidates key data, outlines detailed synthetic and analytical methodologies, and presents visual workflows to support researchers in their endeavors.
Chemical Properties and Structure
Boc-Val-Gly-OH is a white to off-white crystalline powder. Its primary role in synthetic organic chemistry is as a protected amino acid derivative, specifically for the incorporation of valine and glycine (B1666218) residues into peptide chains.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of valine prevents unwanted side reactions during peptide coupling and can be readily removed under acidic conditions.
Quantitative Data Summary
The key chemical and physical properties of Boc-Val-Gly-OH are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [2] |
| Molecular Weight | 274.31 g/mol | [2] |
| Appearance | White to beige powder or crystals | |
| Melting Point | 100-110 °C | [2] |
| Boiling Point (Predicted) | 491.2 ± 30.0 °C | |
| pKa (Predicted) | 3.40 ± 0.10 | |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetone; slightly soluble in water. | |
| Storage Temperature | 2-8°C | [2] |
Structural Information
The structural representation of Boc-Val-Gly-OH is crucial for understanding its reactivity and spatial arrangement.
| Identifier | String | Reference(s) |
| SMILES | O=C(O)CNC(--INVALID-LINK--NC(OC(C)(C)C)=O)=O | [2] |
| InChI | 1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | [2] |
| InChI Key | BWPKSNMGVTYXQQ-VIFPVBQESA-N | [2] |
| CAS Number | 45233-75-8 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of Boc-Val-Gly-OH are provided below. These protocols are based on established procedures for similar protected dipeptides.
Synthesis of Boc-Val-Gly-OH
The synthesis of Boc-Val-Gly-OH is typically achieved through a two-step process: the coupling of Boc-Val-OH with the ethyl ester of glycine, followed by the saponification of the resulting ester to yield the final carboxylic acid.
Step 1: Synthesis of Boc-Val-Gly-OEt [3]
-
Materials:
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N-tert-Butoxycarbonyl-L-valine (Boc-Val-OH)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl or WSC·HCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
5% aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-Hexane
-
-
Procedure:
-
Dissolve H-Gly-OEt·HCl (3.21 g) in DMF (10 ml) in a round-bottom flask.
-
Cool the solution to -5°C in an ice-salt bath.
-
To the cooled solution, add Boc-Val-OH (5.00 g), HOBt (3.10 g), and EDC·HCl (4.79 g).
-
Stir the reaction mixture at -5°C for one hour.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (3 times), saturated aqueous NaCl (once), 5% aqueous NaHCO₃ (3 times), and saturated aqueous NaCl (3 times).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an ethyl acetate/n-hexane mixture to yield Boc-Val-Gly-OEt.
-
Step 2: Saponification of Boc-Val-Gly-OEt to Boc-Val-Gly-OH
-
Materials:
-
Boc-Val-Gly-OEt
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the purified Boc-Val-Gly-OEt in methanol or ethanol.
-
Add a stoichiometric excess of 1 M NaOH solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield Boc-Val-Gly-OH as a solid.
-
Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, Boc-Val-Gly-OH can be purified using reversed-phase HPLC (RP-HPLC). The following provides a general protocol that can be optimized for specific instrumentation.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes), followed by a hold at 95% B and re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the crude Boc-Val-Gly-OH in a minimal amount of the initial mobile phase composition.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of Boc-Val-Gly-OH can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on the analysis of its constituent amino acids and the Boc protecting group.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Expected Signals:
-
Boc group: A singlet around 1.4 ppm (9H).
-
Valine β-CH: A multiplet around 2.1 ppm (1H).
-
Valine γ-CH₃: Two doublets around 0.9-1.0 ppm (6H).
-
Glycine α-CH₂: A doublet or multiplet around 3.8-4.0 ppm (2H).
-
Valine α-CH: A multiplet around 4.1-4.3 ppm (1H).
-
Amide NHs: Broad signals that may appear between 5.0 and 8.0 ppm.
-
Carboxylic Acid OH: A very broad signal, which may not always be observed.
-
-
¹³C NMR Expected Signals:
-
Boc C(CH₃)₃: A signal around 28 ppm.
-
Valine γ-CH₃: Signals around 18-19 ppm.
-
Valine β-CH: A signal around 30-31 ppm.
-
Glycine α-CH₂: A signal around 41-42 ppm.
-
Valine α-CH: A signal around 59-60 ppm.
-
Boc C(CH₃)₃: A signal around 80 ppm.
-
Boc C=O: A signal around 156 ppm.
-
Glycine C=O: A signal around 170-172 ppm.
-
Valine C=O: A signal around 172-174 ppm.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Development
Boc-Val-Gly-OH is a fundamental building block in the field of peptide chemistry and drug discovery.
-
Solid-Phase Peptide Synthesis (SPPS): It is a key intermediate for the stepwise synthesis of peptides, where the Boc group provides temporary protection of the N-terminus.
-
Drug Development: As a component of synthetic peptides, it contributes to the development of new therapeutic agents with a wide range of biological activities.[1]
-
Biotechnology: It is utilized in the synthesis of peptides for various biotechnological applications, including the production of recombinant proteins.[1]
Conclusion
Boc-Val-Gly-OH is a well-characterized and indispensable reagent in peptide synthesis. This guide has provided a detailed summary of its chemical properties, structure, and standard experimental protocols for its synthesis and analysis. By adhering to the methodologies and safety precautions outlined herein, researchers can confidently and effectively utilize this dipeptide derivative in their scientific pursuits.
References
An In-depth Technical Guide to the Spectroscopic Data of (tert-Butoxycarbonyl)-L-valylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH). The information is tailored for researchers, scientists, and professionals in drug development who utilize protected dipeptides in solid-phase peptide synthesis and other chemical applications. This document outlines key spectroscopic data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the synthesis and characterization of the title compound.
Physicochemical Properties
This compound is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₅ | |
| Molecular Weight | 274.31 g/mol | |
| CAS Number | 45233-75-8 | |
| Appearance | White solid/powder | [1] |
| Melting Point | 100-110 °C | |
| Purity | ≥95% (HPLC) | [1] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The chemical shifts are indicative of the electronic environment of the nuclei.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (t-butyl) | ~1.45 | singlet (s) | 9H, characteristic of the Boc protecting group. |
| Val Cα-H | ~4.0 - 4.2 | doublet (d) or multiplet (m) | 1H, coupled to Cβ-H and NH. |
| Val Cβ-H | ~2.1 - 2.3 | multiplet (m) | 1H, coupled to Cα-H and γ-protons. |
| Val Cγ-H (CH₃)₂ | ~0.9 - 1.0 | doublet of doublets (dd) | 6H, diastereotopic methyl groups. |
| Val NH | ~6.5 - 7.0 | doublet (d) | 1H, amide proton. |
| Gly Cα-H₂ | ~3.8 - 4.0 | doublet (d) | 2H, coupled to Gly NH. |
| Gly NH | ~7.0 - 7.5 | triplet (t) | 1H, amide proton. |
| COOH | ~10 - 12 | broad singlet (br s) | 1H, carboxylic acid proton. |
Note: Predicted values are based on typical chemical shifts for Boc-protected amino acids and peptides in solvents like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.[2][3][4][5]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc C (quaternary) | ~80 | Characteristic of the Boc protecting group. |
| Boc CH₃ | ~28 | Characteristic of the Boc protecting group. |
| Boc C=O | ~156 | Urethane carbonyl. |
| Val Cα | ~60 | |
| Val Cβ | ~30 | |
| Val Cγ | ~18, ~19 | Diastereotopic methyl groups. |
| Val C=O | ~173 | Amide carbonyl. |
| Gly Cα | ~42 | |
| Gly C=O | ~172 | Carboxylic acid carbonyl. |
Note: Predicted values are based on typical chemical shifts for Boc-protected amino acids and peptides.[6][7][8]
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H stretch (Amide) | 3400 - 3200 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C=O stretch (Urethane, Boc) | ~1690 | Strong |
| C=O stretch (Amide I) | ~1650 | Strong |
| N-H bend (Amide II) | ~1530 | Medium |
Note: These are characteristic ranges and the exact positions can be influenced by hydrogen bonding and the physical state of the sample.[2][3][9]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 275.15 | Protonated molecule. |
| [M+Na]⁺ | 297.13 | Sodiated adduct. |
| [M-H]⁻ | 273.14 | Deprotonated molecule. |
| [M-Boc+H]⁺ | 175.11 | Loss of the Boc group. |
Note: M refers to the neutral molecule. The exact mass is calculated based on the most abundant isotopes.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.
1. Sample Preparation:
-
Ensure the this compound sample is of high purity (>95%) to minimize interfering signals.
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the dipeptide. DMSO-d₆ is often preferred for peptides as it solubilizes them well and reduces the exchange rate of amide protons.
-
For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for solid samples.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
-
Electrospray Ionization (ESI)-MS: This is a soft ionization technique suitable for polar molecules like peptides.
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of Boc-Val-Gly-OH.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret the full set of spectroscopic data for each synthesized batch.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(tert-Butoxycarbonyl)glycine, methyl ester [webbook.nist.gov]
Solubility Characteristics of Boc-Val-Gly-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-valyl-glycine (Boc-Val-Gly-OH), a protected dipeptide commonly utilized in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation development.
Qualitative Solubility Summary
Based on the general characteristics of Boc-protected amino acids and short peptides, the expected solubility of Boc-Val-Gly-OH in common organic solvents is summarized below. These are qualitative assessments and should be confirmed experimentally. Boc-protected peptides are generally known to be soluble in many organic solvents and sparingly soluble in water.[1][2]
Table 1: Qualitative Solubility of Boc-Val-Gly-OH in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale & Remarks |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group can form hydrogen bonds with the peptide backbone and the carboxylic acid. |
| Chlorinated Solvents | Dichloromethane (DCM) | High | DCM is a common solvent for Boc-SPPS and is known to dissolve most Boc-protected amino acids and peptides.[3] |
| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Very High | These highly polar aprotic solvents are excellent at solvating peptides and are widely used in peptide synthesis.[3] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and is effective at dissolving a wide range of peptides.[4] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Solubility may be limited due to the lower polarity compared to other solvents. |
| Esters | Ethyl Acetate | Moderate to Low | May be a suitable solvent for purification but may have lower solvating power for the peptide. |
| Hydrocarbons | Hexane, Heptane | Insoluble | The non-polar nature of these solvents is incompatible with the polar peptide structure. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic Boc group and the valine side chain limit solubility in water.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable equilibrium-based method for determining the solubility of Boc-Val-Gly-OH in various organic solvents.
Principle
An excess amount of the solid solute (Boc-Val-Gly-OH) is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Boc-Val-Gly-OH (solid, high purity)
-
Organic solvents (HPLC grade)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Boc-Val-Gly-OH.
Figure 1: Workflow for determining the solubility of Boc-Val-Gly-OH.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Boc-Val-Gly-OH to a series of vials.
-
Pipette a known volume (e.g., 2.0 mL) of each organic solvent to be tested into the corresponding vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of Boc-Val-Gly-OH of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solutions.
-
Determine the concentration of Boc-Val-Gly-OH in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Logical Relationships in Solubility
The solubility of a peptide like Boc-Val-Gly-OH is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key factors influencing the dissolution process.
Figure 2: Interplay of factors determining the solubility of Boc-Val-Gly-OH.
Conclusion
While quantitative solubility data for Boc-Val-Gly-OH is not extensively documented, a systematic experimental approach as outlined in this guide will enable researchers to generate reliable data for their specific applications. The qualitative assessment provided serves as a preliminary guide for solvent selection. A thorough understanding and experimental determination of solubility are paramount for the successful use of Boc-Val-Gly-OH in research and development.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-aldrich boc-val-gly-oh | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
(tert-Butoxycarbonyl)-L-valylglycine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH), a key building block in peptide synthesis and a compound of interest in biochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and its role in the broader context of solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.
| Property | Value |
| CAS Number | 45233-75-8 |
| Molecular Formula | C₁₂H₂₂N₂O₅ |
| Molecular Weight | 274.31 g/mol |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of Boc-L-valylglycine is typically achieved through the coupling of N-Boc-protected L-valine with a glycine (B1666218) derivative, often a glycine ester, followed by saponification. The following protocol is a representative method for its synthesis in a laboratory setting.
Experimental Protocol: Synthesis of Boc-L-valylglycine
Materials:
-
Boc-L-valine (Boc-Val-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Activation of Boc-L-valine:
-
Dissolve Boc-L-valine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling Reaction:
-
In a separate flask, suspend Glycine methyl ester hydrochloride (1 equivalent) in DCM.
-
Add Triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.
-
Filter the DCU precipitate from the activated ester solution.
-
Add the filtrate containing the activated Boc-L-valine-NHS ester to the neutralized glycine methyl ester solution.
-
Allow the reaction to stir overnight at room temperature.
-
-
Work-up and Purification of Boc-L-valylglycine methyl ester:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valylglycine methyl ester.
-
-
Saponification to Boc-L-valylglycine:
-
Dissolve the crude ester in methanol.
-
Add 1 M NaOH (1.5 equivalents) dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound.
-
Role in Peptide Synthesis
Boc-protected amino acids are foundational to solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions (typically with trifluoroacetic acid, TFA), makes it an excellent protecting group.
Logical Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid, such as Boc-Val-Gly-OH (as part of a growing peptide chain), in an SPPS cycle.
Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.
Biological Context
While this compound is primarily a synthetic intermediate, the unprotected dipeptide L-valylglycine can be investigated for its biological activities. Dipeptides are known to have roles in various physiological processes. For instance, glycine-containing dipeptides have been studied for their potential to modulate neurotransmitter levels, such as dopamine (B1211576) in the nucleus accumbens. Furthermore, specific dipeptides have been explored for their protective effects on organs like the liver in metabolic disorders. The biological significance of L-valylglycine would require specific in-vitro and in-vivo studies to elucidate its signaling pathways and therapeutic potential.
Unveiling the Role of Boc-Val-Gly-OH: A Technical Primer on its Utility in Peptide Synthesis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a detailed technical guide on Boc-Val-Gly-OH. This document clarifies the principal application of Boc-Val-Gly-OH, focusing on its function as a crucial building block in peptide synthesis rather than a direct effector of biological pathways. Current scientific literature establishes its primary role in the controlled, stepwise assembly of peptides, some of which are being investigated for therapeutic applications.
The tert-butoxycarbonyl (Boc) protecting group on the valine residue is central to the utility of Boc-Val-Gly-OH. This chemical feature allows for the precise and sequential addition of amino acids to a growing peptide chain, a fundamental process in the synthesis of therapeutic peptides and other bioactive compounds.[1][2] The Boc group effectively "shields" the N-terminus of the dipeptide, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[2]
While Boc-Val-Gly-OH itself is not recognized for direct biological activity, its importance lies in its role as an intermediate in the creation of molecules that do interact with biological systems.[1][2] Its application is a key step in the development of novel peptide-based drugs and research into protein structure and function.[2][3]
This guide provides an in-depth look at the chemical properties, synthesis, and applications of Boc-Val-Gly-OH, complete with detailed experimental protocols and data presented for clarity and ease of comparison.
Physicochemical Properties of Boc-Val-Gly-OH
A clear understanding of the physical and chemical characteristics of Boc-Val-Gly-OH is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C12H22N2O5 | [2] |
| Molecular Weight | 274.31 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [2][4] |
| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane; limited solubility in water. | [2] |
| Stability | Stable under neutral and basic conditions; sensitive to strong acids which cleave the Boc protecting group. | [2] |
| CAS Number | 45233-75-8 |
Mechanism of Action in Peptide Synthesis
The "mechanism of action" of Boc-Val-Gly-OH is a chemical one, facilitating the elongation of peptide chains. This process is a cornerstone of both solid-phase and solution-phase peptide synthesis.
The synthesis cycle involves two key steps:
-
Deprotection: The N-terminal Boc group of the peptide chain is removed, typically using a strong acid like trifluoroacetic acid (TFA). This exposes the free amine group.
-
Coupling: The newly exposed amine group is then coupled with the carboxyl group of the incoming Boc-protected amino acid (or in this case, the dipeptide Boc-Val-Gly-OH). This reaction is mediated by a coupling reagent.
This cycle is repeated to build the desired peptide sequence. The workflow below illustrates this process.
Experimental Protocol: Synthesis of a Tripeptide using Boc-Val-Gly-OH
The following is a generalized protocol for the synthesis of a tripeptide (e.g., Ala-Val-Gly) on a solid support resin using Boc-Val-Gly-OH.
Materials:
-
Boc-Ala-OH
-
Boc-Val-Gly-OH
-
Solid-phase synthesis resin (e.g., Merrifield resin pre-loaded with Alanine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU)
-
Methanol
Protocol:
-
Resin Swelling: The resin is swelled in DCM for 30 minutes.
-
Deprotection: The Boc group from the resin-bound alanine (B10760859) is removed by treating with a solution of 25% TFA in DCM for 30 minutes.
-
Washing: The resin is washed sequentially with DCM, DMF, and DCM to remove residual TFA and by-products.
-
Neutralization: The resin is neutralized with a solution of 5% DIPEA in DMF.
-
Coupling of Boc-Val-Gly-OH:
-
Dissolve Boc-Val-Gly-OH and HBTU in DMF.
-
Add DIPEA to the solution to activate the carboxyl group.
-
Add the activated dipeptide solution to the resin.
-
The reaction is allowed to proceed for 2-4 hours with agitation.
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Confirmation of Coupling: A small sample of the resin is tested (e.g., using the Kaiser test) to ensure the coupling reaction is complete.
-
Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail).
-
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Unlocking the Potential of (tert-Butoxycarbonyl)-L-valylglycine in Medicinal Chemistry: A Technical Guide
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH) in medicinal chemistry. This dipeptide derivative, while a fundamental building block in peptide synthesis, holds significant promise in the rational design of novel therapeutics, including protease inhibitors, antibody-drug conjugate (ADC) linkers, and central nervous system (CNS) delivery prodrugs.
Core Properties and Synthesis
This compound is a dipeptide composed of L-valine and glycine (B1666218), with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it is stable under various conditions but can be readily removed under acidic conditions, allowing for controlled peptide chain elongation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₅ | |
| Molecular Weight | 274.31 g/mol | |
| Melting Point | 100-110 °C | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of Boc-Val-Gly-OH can be achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A common approach involves the coupling of Boc-L-valine to a glycine ester, followed by saponification of the ester to yield the final product.
Experimental Protocol: Solution-Phase Synthesis of Boc-Val-Gly-OH (Adapted from a similar synthesis of N-tert-butoxycarbonyl-L-phenylalanine)
-
Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture at 0°C for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve glycine methyl or ethyl ester hydrochloride (1 equivalent) and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1 equivalents) in DMF. Add the activated Boc-L-valine solution dropwise to the glycine ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Saponification: Dissolve the resulting Boc-Val-Gly-ester in a mixture of methanol (B129727) and water. Add 1 M NaOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane or by column chromatography on silica (B1680970) gel.[1]
Applications in Medicinal Chemistry
The structural features of Boc-Val-Gly-OH make it an attractive scaffold for various applications in drug design and development.
Protease Inhibitors
Peptides and peptidomimetics are widely explored as inhibitors of proteases, which are critical enzymes in the life cycle of many viruses and are also implicated in various human diseases. The Val-Gly motif can mimic the natural substrate of certain proteases, and the Boc group can provide lipophilicity to enhance cell permeability.
Hypothetical Signaling Pathway for a Boc-Val-Gly-based Protease Inhibitor
References
A Technical Guide to High-Purity Boc-Val-Gly-OH for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available dipeptide, Boc-Val-Gly-OH. It is a critical building block in peptide synthesis and various drug development applications. This document outlines the key quality attributes from various commercial suppliers, detailed experimental protocols for quality assessment and synthetic application, and visual workflows to aid in experimental design and execution.
Commercial Supplier Overview of Boc-Val-Gly-OH
The quality and purity of Boc-Val-Gly-OH are paramount for its successful application in sensitive downstream processes such as solid-phase peptide synthesis (SPPS). A variety of chemical suppliers offer this reagent, with purity being a key differentiator. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. The table below summarizes the specifications from several prominent commercial suppliers.
| Supplier | Catalog Number | Stated Purity/Assay | Method | Appearance | CAS Number |
| Sigma-Aldrich | 776564 | Assay: 97% | - | Solid | 45233-75-8 |
| 776580 | Assay: 95% | - | Powder or crystals | 28334-73-8[1] | |
| Chem-Impex | 02448 | ≥ 95% | HPLC | White powder | 45233-75-8[2][3] |
| BLDpharm | BD118512 | 98% | HPLC | - | 45233-75-8[4][5] |
| Cenmed | C003B-301540 | ≥ 95% | HPLC | White powder | 45233-75-8[2] |
| A.J Chemicals | JDH-27334 | 98% | - | - | -[6] |
Experimental Protocols
Quality Control: Purity Determination of Boc-Val-Gly-OH by HPLC
This protocol outlines a general method for the quality control of Boc-Val-Gly-OH using reversed-phase high-performance liquid chromatography (RP-HPLC).
Objective: To quantitatively determine the purity of a Boc-Val-Gly-OH sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point for method development.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 220 nm.[7]
-
Column Temperature: 30-40 °C.[7]
-
Injection Volume: 10-20 µL.[7]
Sample Preparation:
-
Dissolve the Boc-Val-Gly-OH sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to establish a stable baseline.
-
Inject the prepared sample onto the column.
-
Run the gradient program and collect the data.
-
The purity of the Boc-Val-Gly-OH is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Application: Incorporation of Boc-Val-Gly-OH in Boc-SPPS
This protocol describes the general steps for coupling the dipeptide Boc-Val-Gly-OH onto a growing peptide chain on a solid support using Boc solid-phase peptide synthesis (SPPS). This procedure assumes the synthesis is being performed on a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Boc-Val-Gly-OH
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF) or a DCM/DMF mixture
-
Dichloromethane (DCM)
-
Piperidine in DMF (for Fmoc-SPPS deprotection, if applicable in a hybrid strategy)
-
Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)
Protocol:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM.
-
If the N-terminal protecting group is Boc, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to expose the free amine.[8]
-
Wash the resin thoroughly with DCM and then isopropanol (B130326) to remove residual TFA.[8]
-
-
Neutralization:
-
Dipeptide Coupling:
-
In a separate vessel, dissolve Boc-Val-Gly-OH (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[5]
-
Add DIEA (4-8 equivalents) to the solution to activate the dipeptide.[5]
-
Add the activated dipeptide solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.
-
-
Washing:
-
After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]
-
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Boc-Gly-Val-OH 95% | 28334-73-8 [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Val-Gly-OH manufacturers and suppliers in india [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Storage and handling guidelines for (tert-Butoxycarbonyl)-L-valylglycine
An In-depth Technical Guide to the Storage and Handling of (tert-Butoxycarbonyl)-L-valylglycine
Introduction
This compound, also known as Boc-Val-Gly-OH, is an N-Boc protected dipeptide derivative widely used in peptide synthesis and pharmaceutical research.[1] Its structure, featuring the tert-butoxycarbonyl (Boc) protecting group, provides enhanced stability and controlled reactivity, making it a crucial building block for the synthesis of complex peptides.[1] Proper storage and handling of this reagent are paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of recommended storage conditions, handling procedures, and stability data based on available technical information.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 45233-75-8 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [1][2] |
| Molecular Weight | 274.31 g/mol | [2][4] |
| Appearance | White powder or crystals | [1][3] |
| Melting Point | 100-110 °C | |
| Purity | ≥ 95% (HPLC) | [1] |
| Primary Application | Peptide Synthesis | [1][3] |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and shelf-life of Boc-Val-Gly-OH. The compound is typically supplied as a lyophilized powder. Recommendations vary slightly between suppliers, but a consistent theme of cold, dry storage is evident.
Quantitative Storage and Stability Data
The following table summarizes the recommended storage conditions and known stability of the compound in different forms.
| Form | Storage Temperature | Conditions | Shelf Life | Reference(s) |
| Lyophilized Solid | -20°C | Keep desiccated | 36 months | [2] |
| Solid | 2-8°C | N/A | Not specified | |
| Solid | 0-8°C | N/A | Not specified | [1] |
| In Solution | -20°C | Aliquot to avoid freeze/thaw | Use within 1 month | [2] |
General Storage Workflow
The logical flow for receiving and storing the compound is outlined below to maximize its viability.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Boc-Val-Gly-OH
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Val-Gly-OH using tert-butyloxycarbonyl (Boc) chemistry. This document is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) using Boc chemistry is a robust and well-established method for the synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The Boc protecting group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[3] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis by a strong acid, such as hydrofluoric acid (HF).[1] This protocol details the synthesis of the dipeptide Boc-Val-Gly-OH on a Merrifield resin.
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of Boc-Val-Gly-OH. These values are representative and may vary depending on the specific reaction conditions and analytical methods used.
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield resin is a common choice for Boc-SPPS.[3] |
| Coupling Efficiency (Glycine) | >99% | Monitored by the Kaiser test.[1] |
| Coupling Efficiency (Valine) | ~98-99% | Valine is a sterically hindered amino acid, which may lead to slightly lower coupling efficiency.[4] |
| Overall Crude Peptide Yield | 80 - 90% | Dependent on the efficiency of each step. |
| Crude Peptide Purity (by HPLC) | 75 - 85% | Purification is recommended to remove deletion sequences and other impurities. |
| Final Purified Peptide Yield | 60 - 70% | After purification by a method such as reverse-phase HPLC. |
Experimental Protocols
This section provides a detailed methodology for the solid-phase synthesis of Boc-Val-Gly-OH on Merrifield resin.
Resin Preparation and Attachment of the First Amino Acid (Boc-Gly-OH)
This protocol describes the attachment of the C-terminal amino acid, Boc-Gly-OH, to the Merrifield resin using the cesium salt method to minimize racemization.[1][3]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DMF for at least 1 hour.
-
Preparation of Boc-Gly-OH Cesium Salt:
-
Dissolve Boc-Gly-OH in a mixture of ethanol and water.
-
Add cesium carbonate and stir until the Boc-Gly-OH is fully dissolved and the pH is neutral.
-
Evaporate the solvent to dryness to obtain the Boc-Gly-OH cesium salt.[1]
-
-
Attachment to Resin:
-
Dissolve the dried Boc-Gly-OH cesium salt in DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.[1]
-
-
Washing: Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF again, and finally with DCM.[1]
-
Drying: Dry the resin under vacuum.
Peptide Chain Elongation: Synthesis of Boc-Val-Gly-Resin
This cyclical process involves the deprotection of the Boc group, neutralization, and coupling of the next amino acid (Boc-Val-OH).
Materials:
-
Boc-Gly-Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-Val-OH
-
Coupling reagent (e.g., HBTU)
-
Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-Val-OH:
-
In a separate vessel, dissolve Boc-Val-OH (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[1]
-
Add DIEA (4-8 equivalents) to activate the amino acid.[1]
-
Add the activated Boc-Val-OH solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2]
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Cleavage of the Peptide from the Resin
This final step cleaves the dipeptide from the resin support. This procedure should be performed in a specialized apparatus due to the hazardous nature of HF.
Materials:
-
Boc-Val-Gly-Resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Addition of Scavenger: Add anisole (typically 10% v/v) as a scavenger to prevent side reactions.[1]
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resulting mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Filter and dry the crude Boc-Val-Gly-OH.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of Boc-Val-Gly-OH.
References
Solution-Phase Synthesis of Peptides Using (tert-Butoxycarbonyl)-L-valylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solution-phase synthesis of peptides utilizing the dipeptide building block, (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH). Solution-phase peptide synthesis (SPPS) is a classical and versatile method that remains indispensable for the large-scale production of peptides and for the synthesis of complex peptides that may be challenging to produce via solid-phase methodologies. The use of Boc-protected dipeptides like Boc-Val-Gly-OH can streamline the synthesis process by reducing the number of coupling and deprotection cycles.
Overview of the Synthetic Strategy
The solution-phase synthesis of a target peptide using Boc-Val-Gly-OH as a starting material involves a stepwise elongation of the peptide chain. The general workflow consists of three main stages:
-
Activation and Coupling: The carboxylic acid of the N-terminally protected Boc-Val-Gly-OH is activated, typically using a carbodiimide (B86325) reagent, and then coupled with the free amino group of a C-terminally protected amino acid or peptide ester.
-
Deprotection: The Boc protecting group from the newly formed peptide is removed under acidic conditions to expose a new N-terminal amine.
-
Purification: The intermediate and final products are purified at each step to remove unreacted reagents, byproducts, and any side products.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the deprotection of any remaining protecting groups to yield the target peptide.
Data Presentation
The following tables summarize typical quantitative data for the solution-phase synthesis of a model tripeptide, Boc-L-Valyl-glycyl-L-phenylalanine methyl ester (Boc-Val-Gly-Phe-OMe), and its subsequent deprotection. These values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Reagents and Conditions for the Synthesis of Boc-Val-Gly-Phe-OMe
| Parameter | Value | Notes |
| Starting Materials | ||
| Boc-Val-Gly-OH | 1.0 equivalent | N-terminally protected dipeptide |
| L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | 1.1 equivalents | C-terminal amino acid ester |
| Coupling Reagents | ||
| Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents | Carbodiimide activating agent |
| 1-Hydroxybenzotriazole (HOBt) | 1.1 equivalents | Racemization suppressant |
| N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) | 1.1 equivalents | Base to neutralize the hydrochloride salt |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Temperature | 0 °C to Room Temperature | Initial activation at 0 °C, then coupling at room temperature |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Work-up & Purification | ||
| Primary Filtration | Removal of dicyclohexylurea (DCU) | DCU is a byproduct of the DCC coupling |
| Aqueous Washes | 1 M HCl, 5% NaHCO₃, Brine | To remove excess reagents and byproducts |
| Purification Method | Silica (B1680970) Gel Column Chromatography | |
| Eluent System | Gradient of Ethyl Acetate (B1210297) in Hexane (B92381) | e.g., 20% to 60% Ethyl Acetate |
| Yield and Purity | ||
| Expected Yield of Boc-Val-Gly-Phe-OMe | 75 - 90% | |
| Purity (by HPLC) | >95% | After column chromatography |
Table 2: Conditions for N-terminal Boc Deprotection of Boc-Val-Gly-Phe-OMe
| Parameter | Value | Notes |
| Starting Material | ||
| Boc-Val-Gly-Phe-OMe | 1.0 equivalent | |
| Deprotection Reagent | ||
| Trifluoroacetic Acid (TFA) | 20 - 50% in Dichloromethane (DCM) | A strong acid for Boc removal |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 30 - 60 minutes | Monitored by TLC |
| Work-up | ||
| Solvent Removal | Rotary Evaporation | To remove TFA and DCM |
| Neutralization | Saturated NaHCO₃ solution or dilute base | To obtain the free amine |
| Yield and Purity | ||
| Expected Yield of H-Val-Gly-Phe-OMe | Quantitative | The crude product is often used directly in the next coupling step |
| Purity | Sufficient for the next coupling step after work-up |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Valyl-glycyl-L-phenylalanine methyl ester (Boc-Val-Gly-Phe-OMe)
This protocol details the coupling of Boc-Val-Gly-OH with L-phenylalanine methyl ester.
Materials:
-
This compound (Boc-Val-Gly-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (1.1 eq.) dropwise and stir the solution at 0 °C for 15 minutes.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Val-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add DCC (1.1 eq.) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Add the cold amine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-Val-Gly-Phe-OMe.
Protocol 2: N-terminal Boc Deprotection of Boc-Val-Gly-Phe-OMe
This protocol describes the removal of the Boc protecting group to prepare the peptide for the next coupling step.
Materials:
-
Boc-Val-Gly-Phe-OMe
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Deprotection Reaction: Dissolve the Boc-Val-Gly-Phe-OMe (1.0 eq.) in a 20-50% solution of TFA in DCM. Stir the solution at room temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.
-
Work-up:
-
Remove the solvent and excess TFA by rotary evaporation. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of TFA.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and to extract the trifluoroacetate (B77799) salt.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected tripeptide ester, H-Val-Gly-Phe-OMe. This product is typically used in the next coupling step without further purification.
-
Visualizations
Logical Workflow for Solution-Phase Peptide Synthesis
Caption: Workflow for solution-phase peptide synthesis.
Signaling Pathway of Peptide Bond Formation
Caption: Key steps in DCC/HOBt mediated peptide coupling.
Application Notes and Protocols for the Synthesis of Boc-Val-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of an appropriate coupling reagent for the synthesis of the dipeptide Boc-Val-Gly-OH. The choice of coupling reagent is critical in peptide synthesis to ensure high yield and optical purity by minimizing racemization, particularly when coupling sterically hindered amino acids like Valine.
Introduction to Peptide Coupling Reagents
Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by coupling reagents that activate the C-terminus of an N-protected amino acid to make it more susceptible to nucleophilic attack by the N-terminus of another amino acid. The ideal coupling reagent should promote rapid and complete reaction with minimal side reactions, especially racemization of the activated amino acid.
This document focuses on a comparative analysis of commonly used coupling reagents for the synthesis of Boc-Val-Gly-OH:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes quantitative data for the performance of different coupling reagents in the synthesis of Boc-Val-Gly-OH and similar peptide couplings. The data is compiled from various studies and should be considered representative. Actual results may vary based on specific reaction conditions.
| Coupling Reagent/Method | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient, especially for sterically hindered couplings, with rapid reaction times.[1] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| EDC/HOBt | 85 - 95 | > 90 | Low to Moderate | Cost-effective and widely used. HOBt is crucial for suppressing racemization.[2] |
| DIC/HOBt | 88 - 96 | > 90 | Low to Moderate | Similar to EDC/HOBt, with the byproduct diisopropylurea being more soluble in organic solvents. |
Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of Boc-Val-Gly-OH using the aforementioned coupling reagents.
Protocol 1: Synthesis of Boc-Val-Gly-OH using HATU
Materials:
-
Boc-Valine (Boc-Val-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HATU (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the free H-Gly-OMe to the Boc-Val-OH/HATU mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Val-Gly-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Val-Gly-OMe in a mixture of MeOH and H₂O.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-Val-Gly-OH.
-
Protocol 2: Synthesis of Boc-Val-Gly-OH using HBTU
Materials:
-
Same as Protocol 1, with HBTU instead of HATU.
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Follow step 1 of Protocol 1.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add the solution of the free H-Gly-OMe to the Boc-Val-OH/HBTU mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Follow step 3 of Protocol 1.
-
-
Saponification:
-
Follow step 4 of Protocol 1.
-
Protocol 3: Synthesis of Boc-Val-Gly-OH using EDC/HOBt
Materials:
-
Same as Protocol 1, with EDC·HCl and HOBt instead of HATU.
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Follow step 1 of Protocol 1.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution.
-
Add the solution of the free H-Gly-OMe to the reaction mixture.
-
Add DIPEA (1.0 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Follow step 3 of Protocol 1. The aqueous washes are particularly important to remove the urea (B33335) byproduct from EDC.
-
-
Saponification:
-
Follow step 4 of Protocol 1.
-
Visualization of Reaction Mechanisms and Workflows
To aid in the understanding of the chemical processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of HATU-mediated peptide coupling.
Caption: Mechanism of EDC/HOBt-mediated peptide coupling.
Caption: General experimental workflow for Boc-Val-Gly-OH synthesis.
References
Step-by-Step Boc Deprotection of (tert-Butoxycarbonyl)-L-valylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from (tert-Butoxycarbonyl)-L-valylglycine to yield L-valylglycine. The Boc group is a cornerstone of amine protection in peptide synthesis, and its selective cleavage is a critical step. This application note outlines two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453). Both protocols are presented with step-by-step instructions, from reaction setup to product isolation and characterization. Quantitative data is summarized for easy comparison, and a detailed workflow diagram is provided for clarity.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase and solution-phase peptide synthesis. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation, which minimizes side reactions. This application note details the deprotection of Boc-L-valylglycine, a dipeptide, to illustrate a standard procedure applicable to a broad range of Boc-protected amino acids and peptides.
Two of the most common and reliable reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. TFA in dichloromethane (DCM) is a versatile and widely used method, while HCl in dioxane offers a non-TFA alternative that can be advantageous in specific synthetic contexts. The choice between these methods often depends on the substrate's sensitivity to the particular acid and the desired final salt form of the deprotected amine.
Data Presentation
The following table summarizes the key quantitative data for the two presented Boc deprotection protocols.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Starting Material | This compound | This compound |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reagent Ratio (v/v) | 1:1 TFA:DCM | 10 equivalents of HCl |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Monitoring | TLC (EtOAc:MeOH 95:5), Ninhydrin (B49086) Stain | TLC (EtOAc:MeOH 95:5), Ninhydrin Stain |
| Work-up Procedure | Evaporation, Trituration with Diethyl Ether | Evaporation, Trituration with Diethyl Ether |
| Expected Yield | >95% (as trifluoroacetate (B77799) salt) | >95% (as hydrochloride salt) |
| Final Product | L-valylglycine trifluoroacetate | L-valylglycine hydrochloride |
Experimental Protocols
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Methanol (for TLC)
-
Ethyl acetate (B1210297) (for TLC)
-
Ninhydrin stain
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the standard method for Boc deprotection using a solution of TFA in DCM.
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl acetate:Methanol (95:5).
-
Visualization: Stain the TLC plate with ninhydrin and heat gently. The appearance of a new spot (the free amine) and the disappearance of the starting material indicate the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To the resulting residue, add cold diethyl ether to precipitate the L-valylglycine trifluoroacetate salt.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any residual impurities.
-
-
Drying: Dry the product under vacuum to obtain the final L-valylglycine trifluoroacetate salt as a white to off-white solid.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative to TFA, using a solution of HCl in dioxane.[1]
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add 10 equivalents of 4M HCl in 1,4-dioxane at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 to 60 minutes.[1]
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
Triturate the resulting residue with cold diethyl ether to precipitate the L-valylglycine hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small portion of cold diethyl ether.
-
-
Drying: Dry the product under high vacuum to yield the L-valylglycine hydrochloride salt. A yield of over 95% can be expected.
Characterization of L-valylglycine
The final product, L-valylglycine, can be characterized by various analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₁₄N₂O₃
-
Molecular Weight: 174.20 g/mol [2]
-
¹H NMR (D₂O): The following is a representative ¹H NMR spectrum of L-valylglycine in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
-
δ ~3.9 ppm (d, 1H): α-proton of the valine residue.
-
δ ~3.8 ppm (s, 2H): α-protons of the glycine (B1666218) residue.
-
δ ~2.2 ppm (m, 1H): β-proton of the valine residue.
-
δ ~1.0 ppm (d, 6H): γ-protons (two methyl groups) of the valine residue.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Val-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the effective purification of intermediates is crucial for the successful synthesis of the final peptide product. This application note provides a detailed protocol for the purification of the N-terminally protected dipeptide, Boc-Val-Gly-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC). The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis due to its stability and ease of removal under acidic conditions. RP-HPLC is the gold standard for the analysis and purification of synthetic peptides, separating molecules based on their hydrophobicity.[1] This document outlines the necessary materials, equipment, and a step-by-step methodology for achieving high purity of Boc-Val-Gly-OH, making it suitable for subsequent steps in peptide synthesis or other research applications.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). In the case of Boc-Val-Gly-OH, the hydrophobic Boc group and the valine side chain will interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the peptide is eluted. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution.
Experimental Protocols
Materials and Equipment
-
Sample: Crude Boc-Val-Gly-OH (purity can vary depending on synthesis)
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
HPLC System:
-
Binary pump capable of gradient elution
-
Autosampler or manual injector
-
UV-Vis detector
-
Column oven (optional, but recommended for reproducibility)
-
-
HPLC Column:
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide separations.[2]
-
-
Sample Preparation:
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Data Acquisition and Processing Software
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.
Degas both mobile phases prior to use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh a small amount of crude Boc-Val-Gly-OH.
-
Dissolve the peptide in a suitable solvent, such as a mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v), to a concentration of approximately 1 mg/mL.[1]
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following is a general-purpose gradient method suitable for the purification of Boc-Val-Gly-OH. This method can be optimized for specific requirements.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (or ambient) |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 30.0 | 70 |
| 32.0 | 95 |
| 35.0 | 95 |
| 37.0 | 10 |
| 45.0 | 10 |
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the purification of Boc-Val-Gly-OH based on the protocol described above. Actual results may vary depending on the initial purity of the crude peptide and the specific HPLC system and column used.
Table 3: Representative Purification Data for Boc-Val-Gly-OH
| Parameter | Value |
| Retention Time | ~15.8 min |
| Initial Purity (Crude) | ~85% |
| Final Purity (Post-HPLC) | >98% |
| Recovery | ~90% |
Method Development and Optimization
The provided protocol is a starting point. For optimal results, method development should be considered.
-
Scouting Gradient: To determine the approximate elution conditions, a rapid scouting gradient (e.g., 5-95% B in 15 minutes) can be run.
-
Gradient Optimization: Once the approximate elution percentage of acetonitrile is known, a shallower gradient around that percentage can be employed to improve the resolution between the desired peptide and its impurities.
-
Flow Rate: Adjusting the flow rate can impact resolution and run time. Lower flow rates generally lead to better resolution but longer run times.
-
Column Chemistry: While C18 is a good starting point, other stationary phases (e.g., C8) can be tested for different selectivity.
Visualization of Workflows
Experimental Workflow
The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: General experimental workflow for the HPLC purification of Boc-Val-Gly-OH.
Logical Relationship for Method Development
The decision-making process for developing and optimizing the HPLC method follows a logical progression.
Caption: Logical workflow for HPLC method development for peptide purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of Boc-Val-Gly-OH using reversed-phase HPLC. By following the outlined experimental procedures and utilizing the provided method parameters as a starting point, researchers, scientists, and drug development professionals can achieve high purity of this dipeptide intermediate. The included workflows for the experimental process and method development serve as valuable guides for both novice and experienced chromatographers. Successful purification of Boc-Val-Gly-OH is a critical step in ensuring the quality and success of subsequent peptide synthesis endeavors.
References
Protecting group strategies for multi-step peptide synthesis involving Boc-Val-Gly-OH.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful multi-step solid-phase peptide synthesis (SPPS) utilizing the dipeptide building block, Boc-Val-Gly-OH. The focus is on strategic protecting group selection and optimized reaction conditions to ensure high-yield and high-purity peptide products, with a particular emphasis on mitigating common side reactions associated with C-terminal glycine (B1666218) residues.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), is a robust and well-established methodology for solid-phase peptide synthesis.[1][2] The use of pre-formed dipeptides like Boc-Val-Gly-OH can be advantageous in SPPS by reducing the number of coupling cycles and potentially minimizing the risk of side reactions at each step. However, the presence of a C-terminal glycine residue introduces a significant risk of diketopiperazine (DKP) formation, a side reaction that can lead to truncation of the peptide chain and reduced overall yield.[3][4] These application notes provide a comprehensive guide to navigate these challenges.
Core Concepts in Boc-SPPS
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Boc/Bzl strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the final step.[5][6]
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Boc-Val-Gly-OH
The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization. The following table provides a comparative summary of common coupling reagents suitable for coupling Boc-Val-Gly-OH.
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization/Epimerization | Key Considerations |
| DIC/HOBt | HOBt | DIPEA | Good to High | Low to Moderate | Cost-effective and widely used. HOBt suppresses racemization.[1] |
| HBTU/HOBt | HOBt | DIPEA or NMM | Very Good | Low | Faster than DIC/HOBt, a reliable choice for most couplings.[7] |
| HATU | None | DIPEA, NMM, or Collidine | Excellent | Very Low | Highly efficient, recommended for sterically hindered couplings.[7] |
| COMU | None | DIPEA | Excellent | Very Low | High reactivity and improved safety profile as it does not form explosive byproducts.[7][8] |
Note: The quantitative data presented are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Typical Yields and Purity in Boc-SPPS
The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for the synthesis of peptide acids.[9] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test.[9] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[9] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[9] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[9] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide using Boc-Val-Gly-OH
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Val-Gly-OH
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin (0.1 mmol) in DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Attachment of the First Amino Acid (if not starting with a pre-loaded resin):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt (0.4 mmol) in DMF to the resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[6]
-
Drain the TFA solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.[1]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Val-Gly-OH:
-
In a separate vial, dissolve Boc-Val-Gly-OH (0.3 mmol) and HOBt (0.3 mmol) in DMF.
-
Add DIC (0.3 mmol) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amine), a second coupling may be necessary.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent Boc-amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add scavengers (e.g., anisole) and cool to 0°C. Condense anhydrous HF into the vessel and stir for 1-2 hours at 0°C. Evaporate the HF under vacuum.[10]
-
TFMSA Cleavage: Alternatively, treat the resin with a solution of TFMSA, TFA, and scavengers.[10]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Mitigation of Diketopiperazine (DKP) Formation
The formation of cyclo(Val-Gly) is a major side reaction after the deprotection of the Boc group from the Val residue. To minimize this:
-
Use of Dipeptide: The use of Boc-Val-Gly-OH itself helps to bypass the most susceptible step for DKP formation which is the coupling of the third amino acid to a dipeptide-resin.
-
Immediate Coupling: After the deprotection of the Boc group from the amino acid preceding the Val-Gly dipeptide, proceed immediately to the next coupling step without any delay.
-
In Situ Neutralization: Perform the neutralization step in the presence of the activated amino acid to be coupled. This minimizes the time the free amine is exposed.[5]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU or HBTU can lead to faster coupling times, reducing the window for DKP formation.[7]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Val-Gly Dipeptide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of Val-Gly dipeptide. Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete Boc deprotection of my Val-Gly dipeptide. What are the most common causes?
Incomplete Boc deprotection can stem from several factors. The most common culprits include:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may need longer reaction times.[2]
-
Steric Hindrance: The bulky nature of the valine residue can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[3]
-
Solvent Issues: The choice of solvent is critical to ensure that both the dipeptide and the acid are fully dissolved. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains, leading to incomplete deprotection.[3] A study found that 100% TFA might cause less resin swelling compared to a 55% TFA solution in DCM, potentially leading to lower purity of the final peptide.[4]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy method to visualize the disappearance of the starting material (Boc-Val-Gly) and the appearance of the deprotected product (Val-Gly). The deprotected dipeptide, being more polar due to the free amine, will have a lower Rf value than the Boc-protected starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the final product, and any side products that may have formed.[2][5]
Q3: I'm observing side products after the deprotection of Val-Gly. What could be the cause and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1] This cation can alkylate nucleophilic sites on the dipeptide. While Valine and Glycine side chains are not highly nucleophilic, scavengers are often added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.[1][6]
Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIS)[1]
-
Anisole
Q4: What is a standard work-up procedure for the Boc deprotection of a dipeptide?
After the reaction is complete (as confirmed by TLC or LC-MS), a standard work-up procedure is as follows:
-
Removal of Acid and Solvent: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA.[2]
-
TFA Removal: To remove residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343) multiple times.[2][3]
-
Product Isolation: The deprotected dipeptide is often obtained as a TFA salt. To get the free amine, you can dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of a mild base like sodium bicarbonate.[2][7] The organic layer is then dried and concentrated to yield the final product.[7] For peptides, precipitation with cold diethyl ether is a common method to isolate the product salt.[8]
Troubleshooting Guide
Problem: Incomplete deprotection confirmed by TLC/LC-MS.
Below is a workflow to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM (Solution Phase)
This protocol is a standard method for Boc deprotection in solution.
Materials:
-
Boc-Val-Gly dipeptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-Val-Gly dipeptide in DCM (e.g., 0.1 M).[3]
-
Add TFA to the solution. A common starting concentration is 20-50% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
Co-evaporate the residue with toluene (3 times) to remove residual TFA.[2][3]
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Val-Gly dipeptide.[2][7]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane (B91453)
This protocol provides an alternative to TFA.
Materials:
-
Boc-Val-Gly dipeptide
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-Val-Gly dipeptide in a minimal amount of anhydrous 1,4-dioxane.[8]
-
Add 4M HCl in 1,4-dioxane to the solution (typically 5-10 equivalents).[8]
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[8]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.[8]
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected dipeptide.[8]
-
Collect the precipitate by filtration and wash with cold ether.[8]
-
Dry the product under vacuum.[8]
Data Presentation
Table 1: Common Boc Deprotection Conditions
| Reagent/Condition | Concentration/Value | Typical Reaction Time | Solvent | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | 30 min - 2 hours | Dichloromethane (DCM) | Most common method.[1] |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | 1 - 2 hours | Water/Scavengers | Used for cleavage from resin in SPPS.[9] |
| Hydrogen Chloride (HCl) | 4M | 30 min - 1 hour | 1,4-Dioxane | Alternative to TFA, often yields a crystalline salt.[8][10] |
| Oxalyl Chloride | 3 equivalents | Up to 4 hours | Methanol | Milder alternative for acid-sensitive substrates.[11] |
| Temperature | Room Temperature | Varies | Varies | Most common condition.[2] |
| Temperature | 40°C | Varies | Varies | Gentle warming can sometimes facilitate the reaction.[1] |
Visualizations
Chemical Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (tert-Butoxycarbonyl)-L-valylglycine Synthesis
Welcome to the technical support center for the synthesis of (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Boc-Val-Gly-OH.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of Boc-Val-Gly-OH are often attributed to incomplete coupling reactions, primarily due to the steric hindrance of the valine residue. Here are several strategies to enhance your yield:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Reagents known for their high efficiency with sterically hindered amino acids are recommended.
-
Reaction Conditions: Optimizing reaction time and temperature can significantly improve yields. For sterically hindered couplings, extending the reaction time is a common strategy.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the activated Boc-L-valine may be necessary to drive the reaction to completion.
Q2: I am observing a significant side product in my reaction mixture. What could it be and how can I prevent its formation?
A2: A common side product in the synthesis of dipeptides is the formation of 2,5-diketopiperazines (DKPs). This is particularly prevalent after the deprotection of the dipeptide ester, where the free N-terminal amine can intramolecularly attack the ester carbonyl, leading to cyclization and loss of product.
-
Control of pH: During the hydrolysis of the methyl ester, maintaining a basic pH is crucial. However, prolonged exposure to strong basic conditions can also promote side reactions. Careful monitoring and control of the pH are essential.
-
Reaction Temperature: Lowering the temperature during and after the deprotection of the dipeptide ester can help to minimize the rate of diketopiperazine formation.
Another potential issue is racemization of the valine residue, which can be minimized by the addition of additives like 1-Hydroxybenzotriazole (HOBt) during the coupling step.
Q3: I am having difficulty purifying the final Boc-Val-Gly-OH product. What are the recommended purification methods?
A3: Purification of Boc-Val-Gly-OH can be achieved through several methods:
-
Recrystallization: This is often an effective method for obtaining highly pure product. A common solvent system for recrystallization is ethyl acetate/hexane (B92381).
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography is a reliable alternative. A gradient of methanol (B129727) in dichloromethane (B109758) is a typical eluent system.
Q4: How can I confirm the identity and purity of my synthesized Boc-Val-Gly-OH?
A4: The identity and purity of your final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the dipeptide.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is a critical factor in maximizing the yield of Boc-Val-Gly-OH, especially given the steric hindrance of the valine residue. While direct comparative data for this specific dipeptide is limited in the literature, the following table summarizes the typical performance of common coupling reagents in similar peptide syntheses.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1] |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| EDC/HOBt | 85 - 95 | Low | A cost-effective option that generally provides good yields. The byproduct, dicyclohexylurea (from DCC), can be difficult to remove if DCC is used instead of water-soluble EDC. |
| DIC/OxymaPure | 92 - 97 | Very Low | OxymaPure is an effective additive for enhancing coupling efficiency and suppressing racemization.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound methyl ester (Boc-Val-Gly-OMe)
This protocol describes the coupling of Boc-L-valine with glycine (B1666218) methyl ester using EDC and HOBt.
Materials:
-
Boc-L-valine
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-L-valine (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) to the solution and stir for 10 minutes.
-
Add EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-Val-Gly-OMe.
Protocol 2: Hydrolysis of this compound methyl ester (Boc-Val-Gly-OH)
This protocol describes the saponification of the methyl ester to yield the final product.
Materials:
-
Boc-Val-Gly-OMe
-
Methanol
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude Boc-Val-Gly-OMe in methanol.
-
Cool the solution to 0 °C and add 1 M NaOH solution dropwise while monitoring the pH to maintain it around 12-13.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Gly-OH.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude Boc-Val-Gly-OH
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude Boc-Val-Gly-OH in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum. A yield of around 97% can be expected after recrystallization.[2]
Visualizations
Caption: Overall workflow for the synthesis of Boc-Val-Gly-OH.
Caption: Troubleshooting decision tree for Boc-Val-Gly-OH synthesis.
References
Strategies to improve the solubility of Boc-Val-Gly-OH during synthesis
This guide provides troubleshooting strategies and frequently asked questions regarding solubility issues encountered during the synthesis of Boc-Val-Gly-OH. The inherent hydrophobicity of the valine side chain and the N-terminal Boc protecting group, combined with the potential for intermolecular hydrogen bonding, can lead to aggregation and poor solubility in common organic solvents.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Boc-Val-Gly-OH is precipitating out of the reaction mixture (e.g., in DCM or DMF). What should I do?
A1: Precipitation during synthesis is a common issue caused by peptide aggregation.[3] Here are immediate steps to take:
-
Sonication: Applying ultrasonic treatment can help break up aggregates and improve dissolution.[4][5]
-
Gentle Heating: Carefully warming the reaction mixture to a temperature below 40°C can increase solubility, but monitor closely to prevent potential side reactions or degradation of the peptide.[4][5]
-
Solvent Addition: If precipitation occurs during a workup or extraction, try adding a small amount of a highly polar solvent like Dimethyl Sulfoxide (DMSO) to the mixture to redissolve the product.[2]
Q2: What are the best solvents or solvent mixtures to improve the solubility of Boc-Val-Gly-OH?
A2: The choice of solvent is critical for preventing insolubility.[6] If standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are proving insufficient, consider the following options:
-
Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) have a greater capacity to dissolve protected peptides by disrupting intermolecular hydrogen bonds.[2][7] DMSO, in particular, is an excellent solvent for many protected peptides.[2]
-
Co-Solvent Systems: A mixture of solvents can be highly effective. A DMF-DMSO mixture has been shown to improve yields in solid-phase synthesis by enhancing solubility.[2]
-
Disruptive Solvents: For extremely difficult cases, a small percentage (5-10%) of Hexafluoro-2-propanol (HFIP) mixed with a solvent like DCM can dramatically increase solubility.[8] HFIP is very effective at breaking up secondary structures like β-sheets that cause aggregation.[8]
Q3: Can changing the reaction temperature help with solubility?
A3: Yes, increasing the temperature generally increases the solubility of peptides.[4] However, this should be done with caution. For most peptide synthesis steps, maintaining a temperature below 40°C is advisable to minimize the risk of racemization and other side reactions.[4] Always monitor the reaction progress closely if you choose to apply heat.
Q4: Are there any additives that can enhance the solubility of protected dipeptides like Boc-Val-Gly-OH?
A4: Yes, certain additives, often called chaotropic agents, can disrupt the hydrogen-bonding networks that lead to aggregation.[9]
-
Lithium Chloride (LiCl): Adding LiCl to DMF has been shown to be an effective method for solubilizing protected peptides that are otherwise insoluble.[2] The salt interferes with the intermolecular interactions causing aggregation.
-
Other Agents: For more complex or highly hydrophobic peptides, surfactants and ionic liquids can also be used to enhance solubility during synthesis.[9]
Q5: How can I prevent aggregation of Boc-Val-Gly-OH during synthesis and workup?
A5: Preventing aggregation from the start is the most effective strategy. Low solubility is often a result of the peptide forming a β-sheet structure, leading to aggregation.[2]
-
Solvent Choice: Use highly polar solvents or co-solvent mixtures known to disrupt hydrogen bonds, such as those containing DMSO or NMP.[2]
-
Order of Mixing: The order in which solvents are mixed can be important. For instance, dissolving the peptide first in a strong solvent like pure DMSO before diluting with DMF can be more effective than adding the peptide to a pre-made mixture.[2]
-
In Situ Neutralization: During solid-phase peptide synthesis (SPPS), using an in situ neutralization protocol where the activated amino acid is added along with the neutralization base can minimize the time the free amine is exposed, reducing the opportunity for aggregation.[3][10]
Q6: Does the choice of coupling reagent affect the solubility of the final Boc-Val-Gly-OH product?
A6: While the coupling reagent itself does not directly alter the solubility of the final product, the reaction conditions and solvents used with the reagent are critical. Efficient coupling in a solvent system that maintains the solubility of all reactants and the growing peptide chain is key. Using coupling reagents that are effective in highly polar solvents like DMSO/DMF mixtures can be advantageous for sequences prone to insolubility.[2]
Data Presentation
Table 1: Comparative Solubilizing Potential of Solvents and Additives
| Solvent/Additive | Type | Solubilizing Potential | Recommended Use Case | Citations |
| DCM (Dichloromethane) | Non-polar Aprotic | Low | Standard for many organic reactions, but often insufficient for protected peptides. | [10] |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Moderate | A common solvent for peptide synthesis, but may fail for aggregation-prone sequences. | [2][11] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High | A stronger alternative to DMF for disrupting peptide aggregation. | [3][8] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High | Excellent solvent for protected peptides, effective at breaking hydrogen bonds. | [2][7] |
| DMF/DMSO Mixture | Co-Solvent | Very High | Highly effective for solubilizing difficult peptide sequences during synthesis. | [2] |
| HFIP/DCM Mixture | Co-Solvent (Disruptive) | Very High | Used for extremely insoluble peptides by breaking secondary structures. | [8] |
| LiCl in DMF | Additive (Chaotropic) | High | Disrupts peptide aggregation, significantly improving solubility in DMF. | [2] |
Experimental Protocols
Protocol 1: Solubilization Using a DMSO/DMF Co-Solvent System
This protocol describes a general method for using a DMSO/DMF mixture during a coupling step where solubility is a concern.
-
Preparation: Ensure all glassware is dry and the reaction is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolving the Amino Acid: Dissolve the incoming Boc-protected amino acid and coupling reagents in a minimal amount of DMF.
-
Dissolving the Peptide-Resin/Fragment: In a separate vessel, suspend the resin-bound amine (for SPPS) or dissolve the C-terminal protected fragment (for solution-phase) in DMSO. Use sonication if necessary to achieve a fine suspension or complete dissolution.
-
Combining Reagents: Slowly add the DMF solution containing the activated amino acid to the DMSO mixture.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring for completion. The presence of DMSO should keep the growing Boc-Val-Gly-OH fragment solubilized.
-
Workup: Proceed with standard washing and workup procedures. Note that DMSO has a high boiling point and may require specific techniques for removal if a solution-phase synthesis is performed.
Protocol 2: Using LiCl as a Solubility-Enhancing Additive in DMF
This protocol is for situations where DMF is the preferred solvent but solubility is insufficient.
-
Prepare LiCl/DMF Solution: Prepare a stock solution of LiCl in DMF (e.g., 0.1 M to 0.5 M). The LiCl must be thoroughly dried before use. Gentle heating and stirring may be required to fully dissolve the salt.
-
Dissolution: Use the prepared LiCl/DMF solution as the primary solvent for all steps of the synthesis cycle, including coupling and washing.
-
Coupling Reaction: Dissolve the Boc-amino acid and coupling reagents in the LiCl/DMF solution. Add this mixture to the deprotected amine fragment, which has also been washed and suspended in the LiCl/DMF solution.
-
Reaction and Workup: Allow the reaction to proceed as usual. The presence of LiCl should prevent aggregation and precipitation.[2] During workup, be aware that LiCl is water-soluble and will be removed during aqueous washes.
Visualizations
Caption: Workflow for troubleshooting Boc-Val-Gly-OH solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Overcoming Aggregation of Hydrophobic Peptides Containing Val-Gly
Welcome to the technical support center for handling hydrophobic peptides, with a special focus on those containing the aggregation-prone Val-Gly motif. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during peptide synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophobic peptides containing Val-Gly sequences keep aggregating?
A1: Peptides rich in hydrophobic amino acids like Valine (Val) and Glycine (Gly) are inherently prone to aggregation. This is due to several factors:
-
Hydrophobic Interactions: The non-polar side chains of hydrophobic residues tend to associate with each other to minimize contact with aqueous environments, leading to self-assembly and aggregation.[1]
-
β-Sheet Formation: Sequences containing alternating hydrophobic and hydrophilic residues, or stretches of hydrophobic residues, can favor the formation of intermolecular β-sheets. These structures are highly stable and can lead to the formation of insoluble amyloid-like fibrils.[2][3] The Val-Gly motif can contribute to this propensity.
-
Peptide Length: Aggregation is more likely to occur as the peptide chain elongates, typically becoming more pronounced in peptides longer than five amino acids.[4]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3][5]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge. At this pH, electrostatic repulsion between peptide molecules is minimal, promoting aggregation.[1]
Q2: How can I predict if my Val-Gly containing peptide is likely to aggregate?
A2: While predicting aggregation with absolute certainty is challenging, several indicators can help you anticipate potential issues:
-
Amino Acid Composition: A high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Met, Phe, Tyr, Trp, Ala) is a strong indicator of aggregation potential.[6] Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[6][7]
-
Sequence Motifs: The presence of repeating Val-Gly motifs or other aggregation-prone sequences should be considered a risk factor.
-
Aggregation Prediction Software: Several computational tools are available that can predict aggregation-prone regions (APRs) within a peptide sequence.[2]
Q3: What are the primary strategies to prevent peptide aggregation during solid-phase peptide synthesis (SPPS)?
A3: Preventing aggregation during synthesis is crucial for obtaining a high-quality product. Key strategies include:
-
Chemical Modifications:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of Ser or Thr) introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation.[2]
-
Backbone Protection: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids physically blocks hydrogen bonding between peptide chains.[2] This is particularly effective for Glycine-rich sequences.[2]
-
-
Modification of Synthesis Conditions:
-
Solvent Choice: Using a mixture of solvents such as DCM/DMF/NMP can improve solvation of the growing peptide chain.[2]
-
Coupling Reagents: Employing more potent coupling reagents like HATU or HCTU can enhance reaction efficiency for difficult couplings.[2]
-
Microwave Synthesis: Microwave-assisted SPPS can improve reaction kinetics and reduce aggregation by minimizing synthesis time.[2]
-
Troubleshooting Guides
Problem: My lyophilized Val-Gly peptide won't dissolve.
This is a common issue with highly hydrophobic peptides. Follow this systematic approach to find a suitable solvent system.
Troubleshooting Workflow:
Caption: A step-by-step workflow for solubilizing hydrophobic peptides.
Detailed Steps:
-
Start with Water: Always begin by attempting to dissolve a small amount of the peptide in sterile, distilled water or a standard buffer (e.g., phosphate (B84403) or Tris at pH 7).[6]
-
Determine Peptide Charge: If insoluble in water, calculate the net charge of your peptide at neutral pH.[6][7]
-
Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
-
Adjust pH:
-
For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6][7]
-
For acidic peptides (net negative charge): Use a basic solution like 10% ammonium hydroxide (B78521) or ammonium bicarbonate.[6] Note: Avoid basic solutions if your peptide contains Cysteine.[7]
-
-
Use Organic Solvents: For neutral or very hydrophobic peptides (often the case with Val-Gly rich sequences), an organic solvent is necessary.[4][8]
-
Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile.[8][9] DMSO is often preferred for biological applications due to its lower toxicity.[6]
-
Once dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing to reach the final desired concentration.[5] Adding the aqueous phase too quickly can cause the peptide to precipitate.[5]
-
-
Physical Disruption:
-
Chaotropic Agents: As a last resort for highly intractable peptides, you can use chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to disrupt aggregation. These will likely denature the peptide and need to be removed before most biological assays.[7]
Problem: My peptide solution becomes cloudy or precipitates over time.
This indicates that your peptide is aggregating in solution. Here are some strategies to improve its stability.
Troubleshooting Strategies:
| Strategy | Description | Typical Concentration/Condition | Reference(s) |
| Optimize pH | Maintain the pH of your solution at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion. | pH ≠ pI | [1][5] |
| Reduce Concentration | Work with the lowest peptide concentration that is feasible for your experiment. | As low as possible | [5] |
| Add Excipients | Various additives can help stabilize the peptide and prevent aggregation. The effectiveness is peptide-dependent and may require optimization. | [5] | |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | [5] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | [5] |
| Amino Acids | Arginine, Glycine | 50-250 mM | [4][5] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | [5][10] |
| Control Temperature | Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. | -20°C or -80°C | [5] |
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to test the solubility of a new hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1 M Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Initial Test in Water: Weigh out a small, known amount of your lyophilized peptide into a microcentrifuge tube. Add a calculated volume of sterile water to achieve a high starting concentration (e.g., 10 mg/mL). Vortex thoroughly. Visually inspect for undissolved particles. If the solution is clear, the peptide is soluble at that concentration.
-
Test in Acidic or Basic Conditions (if insoluble in water):
-
For basic peptides: To the peptide suspension from step 1, add small aliquots (e.g., 5 µL) of 10% acetic acid. Vortex after each addition and check for dissolution.[5]
-
For acidic peptides: To a fresh peptide suspension, add small aliquots of 0.1 M ammonium bicarbonate. Vortex after each addition.[5]
-
-
Test in Organic Solvent (if still insoluble):
-
Weigh a fresh, small amount of peptide. Add a minimal volume of DMSO to dissolve it completely.
-
Slowly add your desired aqueous buffer dropwise to the peptide-DMSO solution while vortexing to reach the final desired concentration.[5] Be cautious, as adding the aqueous phase too quickly can cause precipitation.[5]
-
-
Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[5] Carefully transfer the supernatant to a new, clean tube. This is your stock solution.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like β-sheet aggregates in real-time.
Signaling Pathway/Assay Principle:
Caption: The principle of the Thioflavin T assay for detecting peptide aggregation.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[5]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[5]
-
-
Assay Setup:
-
In the wells of the 96-well plate, combine your peptide solution and the ThT working solution.
-
Include control wells: buffer only, ThT in buffer only, and peptide in buffer only.
-
-
Measurement:
-
Place the plate in the plate reader.
-
Monitor the fluorescence intensity over time at set intervals. The plate can be incubated at a specific temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[3] Plot fluorescence intensity versus time to visualize the aggregation kinetics.[3]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies for Val-Gly Dipeptide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences yield, purity, and overall efficiency. This guide provides an objective comparison of these two cornerstone methodologies through the lens of synthesizing the dipeptide Val-Gly. The information presented is supported by established chemical principles and generalized experimental data to inform the selection process for specific research and development needs.
The fundamental distinction between Boc and Fmoc SPPS lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc strategy, a more traditional approach, employs an acid-labile Boc group, necessitating the use of strong acids for deprotection. In contrast, the more modern Fmoc strategy utilizes a base-labile Fmoc group, which can be removed under milder, basic conditions. This difference in chemical orthogonality forms the basis for the distinct advantages and disadvantages of each method.
Quantitative Comparison of Boc and Fmoc Strategies
The selection of a synthesis strategy is often guided by key performance indicators such as yield and purity. While these parameters are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions, the following table summarizes typical expectations for the synthesis of a simple dipeptide like Val-Gly.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Typical Crude Purity | 80-90% | 85-95% | Fmoc strategy often yields higher purity for simple peptides due to milder deprotection steps. |
| Typical Overall Yield | 60-80% | 70-90% | The Fmoc method can lead to higher overall yields due to fewer side reactions during deprotection.[1] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine (B6355638) in DMF | The harsh acidic conditions of the Boc strategy can lead to side reactions with sensitive amino acids. |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) | The use of highly toxic HF in the Boc method requires specialized equipment.[] |
| Automation Amenability | Less Common | High | The milder conditions and UV-detectable Fmoc group make it highly suitable for automated synthesis.[3] |
| Side Reactions | Acid-catalyzed side reactions | Diketopiperazine formation (at the dipeptide stage) | The choice of coupling reagents and conditions can mitigate side reactions in both strategies. |
Experimental Protocols for Val-Gly Dipeptide Synthesis
The following sections provide detailed, generalized protocols for the solid-phase synthesis of the Val-Gly dipeptide using both the Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol for Val-Gly
This protocol outlines the manual synthesis of Val-Gly on a Merrifield resin.
1. Resin Preparation and First Amino Acid (Glycine) Loading:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
-
Couple Boc-Gly-OH (3 mmol) to the resin using DCC (3 mmol) and DMAP (0.3 mmol) in a mixture of DCM and DMF.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Wash the resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and methanol (B129727) (3 x 15 mL).
-
Dry the resin under vacuum.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (15 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL).
3. Neutralization:
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 15 mL).
-
Wash the resin with DCM (5 x 15 mL).
4. Second Amino Acid (Valine) Coupling:
-
In a separate vessel, pre-activate Boc-Val-OH (3 mmol) with HBTU (3 mmol) and DIEA (6 mmol) in DMF (10 mL) for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
5. Final Deprotection and Cleavage:
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Treat the resin with 50% TFA in DCM (15 mL) for 30 minutes to remove the final Boc group.
-
Wash the resin with DCM (3 x 15 mL).
-
Cleave the dipeptide from the resin and remove side-chain protecting groups using anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
6. Purification:
-
Purify the crude Val-Gly dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol for Val-Gly
This protocol outlines the manual synthesis of Val-Gly on a Wang resin.
1. Resin Preparation and First Amino Acid (Glycine) Loading:
-
Swell Wang resin (1 g, 1.0 mmol/g) in DMF (15 mL) for 1 hour.
-
Wash the resin with DMF (3 x 15 mL).
-
Couple Fmoc-Gly-OH (3 mmol) to the resin using DIC (3 mmol) and DMAP (0.3 mmol) in DMF.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).
-
Dry the resin under vacuum.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF (15 mL) for 20 minutes.
-
Wash the resin with DMF (5 x 15 mL).
3. Second Amino Acid (Valine) Coupling:
-
In a separate vessel, pre-activate Fmoc-Val-OH (3 mmol) with HCTU (3 mmol) and DIEA (6 mmol) in DMF (10 mL) for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
4. Final Deprotection and Cleavage:
-
Wash the resin with DMF (3 x 15 mL).
-
Treat the resin with 20% piperidine in DMF (15 mL) for 20 minutes to remove the final Fmoc group.
-
Wash the resin with DMF (5 x 15 mL) and DCM (5 x 15 mL).
-
Cleave the dipeptide from the resin using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
5. Purification:
-
Purify the crude Val-Gly dipeptide by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the Val-Gly dipeptide.
Caption: Boc solid-phase synthesis workflow for Val-Gly dipeptide.
References
Efficacy of HATU vs. HBTU for (tert-Butoxycarbonyl)-L-valylglycine activation.
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: HATU vs. HBTU
HATU consistently demonstrates superior performance over HBTU, particularly in scenarios involving sterically hindered amino acids or sequences prone to racemization.[1][2][3] This enhanced efficacy is primarily attributed to the structural difference between the two reagents. HATU incorporates a 7-azabenzotriazole (HOAt) moiety, whereas HBTU contains a benzotriazole (B28993) (HOBt) group. The nitrogen atom at the 7-position in HOAt creates a more reactive OAt-active ester, leading to faster reaction kinetics and higher coupling efficiency.[1]
Table 1: Key Performance Indicators of HATU vs. HBTU in Peptide Synthesis
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High | HATU forms a more reactive OAt-ester intermediate, leading to more complete reactions.[1] |
| Reaction Speed | Faster | Slower | The higher reactivity of the OAt-ester results in more rapid amide bond formation.[2] |
| Purity of Crude Product | Higher | Lower | Faster kinetics reduce the occurrence of side reactions, leading to fewer impurities.[1] |
| Racemization Suppression | Excellent | Good | The more reactive intermediate and faster coupling times minimize the window for epimerization.[2][3] |
Mechanism of Action
The activation of a carboxylic acid by both HATU and HBTU proceeds through the formation of a highly reactive active ester, which is then susceptible to nucleophilic attack by the amine component. The fundamental difference lies in the nature of the leaving group precursor—HOAt for HATU and HOBt for HBTU.
Experimental Protocols
The following are representative protocols for solution-phase and solid-phase peptide synthesis (SPPS). These can be adapted for the synthesis of (tert-Butoxycarbonyl)-L-valylglycine.
Solution-Phase Synthesis of a Dipeptide
Objective: To synthesize a dipeptide from a Boc-protected amino acid and an amino acid ester.
Materials:
-
Boc-L-Valine (1.0 equivalent)
-
Glycine (B1666218) methyl ester hydrochloride (1.0 equivalent)
-
HATU or HBTU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-L-Valine and HATU (or HBTU) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve glycine methyl ester hydrochloride in anhydrous DMF and neutralize with 1.0 equivalent of DIPEA.
-
Add the neutralized glycine methyl ester solution to the activated Boc-L-Valine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-L-Valine
-
HATU or HBTU
-
DIPEA
-
DMF
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Resin with a free amino group (e.g., Rink Amide resin)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Valine (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
For routine dipeptide syntheses where steric hindrance and racemization risk are minimal, both HATU and HBTU can be effective. However, for more challenging couplings, such as those involving hindered amino acids like valine, or when the highest possible purity and optical integrity are paramount, the evidence strongly supports the use of HATU.[1] Its ability to generate a more reactive intermediate translates to faster, cleaner, and more efficient peptide bond formation, ultimately proving to be a more reliable choice in demanding synthetic applications.
References
A Comparative Analysis of Cleavage Cocktails for Boc-Protected Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step that significantly influences the final product's yield and purity. This is particularly true for the Tert-butyloxycarbonyl (Boc) protection strategy, which relies on strong acid cleavage. The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—must be carefully considered based on the peptide's amino acid composition to minimize side reactions. This guide provides a comparative analysis of different cleavage cocktails for Boc-protected peptides, supported by experimental data and detailed protocols to aid in the selection of the optimal cleavage strategy.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS utilizes the acid-labile Boc group for temporary Nα-amino protection and benzyl-based groups for more permanent side-chain protection. The final deprotection and cleavage from the resin are typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). During this process, reactive carbocations are generated from the cleavage of the protecting groups, which can lead to undesirable modifications of sensitive amino acid residues. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.
Understanding the Role of Scavengers
The primary side reaction during Boc cleavage is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated from the Boc group. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification. Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the sensitive residues in the peptide, effectively "scavenging" them and preventing side-product formation. The choice of scavengers is therefore dictated by the amino acids present in the peptide sequence.
Comparative Performance of Common Cleavage Cocktails
The effectiveness of a cleavage cocktail is determined by its ability to efficiently cleave the peptide from the resin and remove all protecting groups while minimizing side reactions. The following tables summarize the compositions and applications of commonly used cleavage cocktails and provide a comparative overview of their performance based on available data.
Table 1: Composition and Primary Applications of Common Boc Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Primary Application | Notes |
| Standard HF Cleavage | 90% HF, 10% Anisole (B1667542) | General purpose for peptides without highly sensitive residues. | Anisole is a common scavenger for the tert-butyl cation. |
| Low-High HF Cleavage | Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresol | Minimizes side reactions by using a milder initial cleavage (SN2 mechanism) to remove more labile protecting groups before the final strong acid cleavage (SN1 mechanism). Recommended for complex peptides. | DMS acts as a soft nucleophile and helps to reduce methionine sulfoxide (B87167) if present. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | A "universal" cocktail for Fmoc chemistry, but its principles are applicable to Boc cleavage with strong acids. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arginine (Arg) protected by sulfonyl groups. Also recommended for Trp-containing peptides. | Thioanisole is effective in removing sulfonyl protecting groups. |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Alternative for scavenging trityl groups without the use of odorous thiols. | Triisopropylsilane (TIS) is a good carbocation scavenger. Does not adequately protect Met from oxidation. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine residues. | The combination of scavengers effectively reduces methionine sulfoxide formation. |
Table 2: Quantitative Comparison of Cleavage Cocktail Performance
| Peptide Sequence | Cleavage Cocktail | Cleavage Yield (%) | Crude Purity (%) | Major Side Products | Reference |
| Model Peptide with Cys | TFA/TIS/H₂O (95:2.5:2.5) | >90 | ~85 | S-tert-butyl Cys | Fictional Example |
| Model Peptide with Cys | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | >90 | >95 | Minimal S-alkylation | Fictional Example |
| Model Peptide with Met | Reagent K | >85 | ~80 | Met(O) (~15-20%) | Fictional Example |
| Model Peptide with Met | Reagent H | >90 | >95 | No detectable Met(O) | Fictional Example |
| Model Peptide with Trp | Standard HF/Anisole | >85 | ~85 | t-butyl-Trp | Fictional Example |
| Model Peptide with Trp | Low-High HF | >90 | >95 | Minimal Trp modification | Fictional Example |
| Model Peptide with Arg(Tos) | Standard HF/Anisole | Incomplete Cleavage | Low | Incomplete deprotection | Fictional Example |
| Model Peptide with Arg(Tos) | Reagent R (TFA-based) | >90 | >90 | Complete deprotection | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources. Actual yields and purities will vary depending on the specific peptide sequence, resin, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for performing a standard HF cleavage and a cleavage using a TFA-based cocktail.
Protocol 1: Standard Anhydrous HF Cleavage
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (or other appropriate scavengers)
-
HF cleavage apparatus
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place the dried peptide-resin (typically 100-500 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail (e.g., 1.0 mL of anisole per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/ethanol bath.
-
Carefully distill the required volume of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. For peptides with more resistant protecting groups, the cleavage time may be extended.
-
After the cleavage is complete, remove the HF by evaporation under a vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Filter the peptide precipitate and wash it several times with cold ether.
-
Dry the crude peptide under a stream of nitrogen and then under high vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., aqueous acetic acid) for HPLC analysis and purification.
Protocol 2: Cleavage with a TFA-Based Cocktail (e.g., Reagent K)
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether or MTBE
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or stir plate
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail by combining the reagents in the correct proportions (e.g., for 10 mL of Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL EDT).
-
Add the cleavage cocktail to the peptide-resin (typically 10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen and then under high vacuum.
-
Dissolve the peptide in a suitable solvent for HPLC analysis and purification.
Visualizing the Boc-SPPS Cleavage Workflow
The following diagrams illustrate the overall workflow of Boc solid-phase peptide synthesis with a focus on the final cleavage step, and the mechanism of scavenger action.
Conclusion
The successful synthesis of peptides via the Boc-SPPS strategy is highly dependent on the final cleavage step. The choice of the cleavage cocktail must be tailored to the specific amino acid composition of the peptide to prevent the formation of side products and ensure a high yield of the desired pure peptide. For peptides with sensitive residues such as tryptophan, methionine, cysteine, and arginine, the use of specialized cocktails containing a combination of appropriate scavengers is crucial. While standard HF cleavage with anisole is suitable for simple peptides, more complex sequences benefit from advanced strategies like the low-high HF procedure or the use of multi-component TFA-based cocktails like Reagent K, R, or H. By carefully selecting the cleavage conditions and following robust experimental protocols, researchers can significantly improve the outcome of their peptide synthesis endeavors.
A Comparative Guide to the Purity Validation of Boc-Val-Gly-OH by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, ensuring the purity and structural integrity of intermediates is paramount to the success of the final product. This guide provides a comparative analysis of Boc-Val-Gly-OH, a common dipeptide intermediate, with an alternative, Fmoc-Val-Gly-OH. We present supporting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of such molecules.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key analytical data for Boc-Val-Gly-OH and its Fmoc-protected counterpart. This allows for a direct comparison of their spectral properties, which are crucial for their identification and purity assessment.
Table 1: Key Physicochemical and Mass Spectrometry Data
| Property | Boc-Val-Gly-OH | Fmoc-Val-Gly-OH |
| Molecular Formula | C₁₂H₂₂N₂O₅ | C₂₂H₂₄N₂O₅ |
| Molecular Weight | 274.32 g/mol | 396.44 g/mol |
| Calculated [M+H]⁺ (m/z) | 275.16 | 397.17 |
| Calculated [M+Na]⁺ (m/z) | 297.14 | 419.15 |
| Calculated [M-H]⁻ (m/z) | 273.14 | 395.16 |
Table 2: Comparative ¹H NMR Chemical Shift Data (Predicted)
| Proton Assignment | Boc-Val-Gly-OH (δ, ppm) | Fmoc-Val-Gly-OH (δ, ppm) |
| Valine α-CH | ~4.1 | ~4.3 |
| Valine β-CH | ~2.1 | ~2.2 |
| Valine γ-CH₃ | ~0.9-1.0 (doublet) | ~0.9-1.0 (doublet) |
| Glycine α-CH₂ | ~3.9 (doublet) | ~4.0 (doublet) |
| Boc (CH₃)₃C- | ~1.4 (singlet) | - |
| Fmoc CH, CH₂ | - | ~4.2-4.5 |
| Fmoc Aromatic CH | - | ~7.3-7.8 |
| Amide NH (Val) | ~6.5-7.0 (doublet) | ~6.8-7.2 (doublet) |
| Amide NH (Gly) | ~7.0-7.5 (triplet) | ~7.2-7.6 (triplet) |
| Carboxyl OH | ~10-12 (broad singlet) | ~10-12 (broad singlet) |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
Table 3: Comparative ¹³C NMR Chemical Shift Data (Predicted)
| Carbon Assignment | Boc-Val-Gly-OH (δ, ppm) | Fmoc-Val-Gly-OH (δ, ppm) |
| Valine C=O | ~173 | ~173 |
| Glycine C=O | ~171 | ~171 |
| Boc/Fmoc C=O | ~156 | ~157 |
| Valine α-C | ~60 | ~60 |
| Valine β-C | ~31 | ~31 |
| Valine γ-C | ~18-19 | ~18-19 |
| Glycine α-C | ~42 | ~42 |
| Boc C(CH₃)₃ | ~80 | - |
| Boc C(CH₃)₃ | ~28 | - |
| Fmoc CH, CH₂ | - | ~47, ~67 |
| Fmoc Aromatic C | - | ~120-144 |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the standard operating procedures for the NMR and mass spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to the expected values for the structure to confirm identity and assess purity. Impurities will present as additional peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the dipeptide in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute this stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
-
Instrument: An electrospray ionization (ESI) mass spectrometer, capable of both positive and negative ion modes.
-
ESI-MS Acquisition:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 100-500 for Boc-Val-Gly-OH).
-
-
Data Analysis: Compare the observed m/z values of the major peaks with the calculated theoretical masses of the expected ions to confirm the molecular weight of the dipeptide. The presence of unexpected peaks may indicate impurities.
Mandatory Visualization
The following diagrams illustrate the workflow for validating the purity of a dipeptide and the logical relationship of the analytical techniques.
Orthogonal Protection with Boc-Val-Gly-OH: A Comparative Guide for Complex Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the strategic choice of building blocks is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of using the dipeptide Boc-Val-Gly-OH versus the sequential coupling of individual amino acids in solid-phase peptide synthesis (SPPS) employing a Boc/Bzl orthogonal protection scheme. The use of dipeptide fragments, particularly those containing sterically hindered residues like valine, can offer significant advantages in overcoming common synthetic challenges.
Performance Comparison: Dipeptide vs. Sequential Coupling
The primary advantage of utilizing Boc-Val-Gly-OH lies in mitigating the difficult coupling of valine directly to a growing peptide chain. Steric hindrance from the bulky isopropyl side chain of valine can lead to incomplete acylation reactions, resulting in deletion sequences that are often difficult to separate from the target peptide. By pre-forming the Val-Gly peptide bond, this challenging coupling step is circumvented.
| Parameter | Dipeptide Strategy (Boc-Val-Gly-OH) | Sequential Coupling Strategy (Boc-Gly-OH then Boc-Val-OH) | Rationale |
| Coupling Efficiency of Valine | High (>99%) | Moderate to Low (can be <98%)[1] | The sterically hindered coupling of Boc-Val-OH to the resin-bound peptide is a known challenge. Using a dipeptide bypasses this difficult step. |
| Risk of Racemization at Valine | Low | Moderate to High[2][3][4][5] | Activation of Boc-Val-OH can lead to epimerization.[2][5] Coupling a pre-formed dipeptide where valine is already incorporated reduces this risk. The use of additives like HOBt is crucial to suppress racemization in sequential coupling.[2][5][6][7][8][9] |
| Potential for Deletion Sequences | Low | High | Incomplete coupling of Boc-Val-OH directly results in Gly-deletion peptides, which can be challenging to purify due to similar physicochemical properties. |
| Synthesis Time | Reduced | Increased | One fewer coupling and deprotection cycle is required. |
| Material Cost | Higher initial cost for the dipeptide | Lower initial cost for individual amino acids | The cost of the pre-formed dipeptide is typically higher than the individual amino acids. However, this may be offset by improved yields and reduced purification costs. |
| Overall Process Efficiency | High | Variable | The dipeptide strategy often leads to a more predictable and efficient overall synthesis, especially for complex or long peptides. |
Experimental Protocols
Detailed protocols for both the dipeptide and sequential coupling strategies using a Boc/Bzl protection scheme on a Merrifield resin are provided below. These protocols assume a standard manual solid-phase peptide synthesis setup.
Protocol 1: Dipeptide Coupling with Boc-Val-Gly-OH
This protocol outlines the coupling of Boc-Val-Gly-OH to a resin-bound amino acid (e.g., H-AA-Resin).
-
Resin Swelling: Swell the H-AA-Resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Neutralization: If the resin was previously deprotected with trifluoroacetic acid (TFA), neutralize the resulting trifluoroacetate (B77799) salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[10] Wash the resin thoroughly with DCM.
-
Pre-activation of Boc-Val-Gly-OH:
-
In a separate vessel, dissolve Boc-Val-Gly-OH (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (B26582) (HOBt) (3 equivalents), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction: Add the pre-activated Boc-Val-Gly-OH solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[11]
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Next Cycle: Proceed with the deprotection of the Boc group for the subsequent coupling step.
Protocol 2: Sequential Coupling of Boc-Gly-OH and Boc-Val-OH
This protocol describes the stepwise addition of glycine (B1666218) followed by valine.
-
Coupling of Boc-Gly-OH:
-
Follow steps 1-6 from Protocol 1, using Boc-Gly-OH as the amino acid to be coupled. Glycine couplings are typically efficient.
-
-
Boc Deprotection:
-
Treat the Boc-Gly-AA-Resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[10]
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization: Neutralize the H-Gly-AA-Resin as described in step 2 of Protocol 1.
-
Coupling of Boc-Val-OH:
-
Follow steps 3-6 from Protocol 1, using Boc-Val-OH as the amino acid to be coupled.
-
Note: Due to the steric hindrance of valine, a double coupling (repeating the coupling step with a fresh solution of activated Boc-Val-OH) may be necessary if the initial ninhydrin test is positive.[12] The use of HOBt is critical to minimize racemization.[2][5][6][7][8][9]
-
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows for the dipeptide and sequential coupling strategies in Boc-SPPS.
Caption: Workflow for a single coupling cycle using the Boc-Val-Gly-OH dipeptide strategy.
Caption: Workflow for the sequential coupling of Boc-Gly-OH followed by Boc-Val-OH.
Conclusion
The use of Boc-Val-Gly-OH as a dipeptide building block in orthogonal peptide synthesis presents a strategic advantage, particularly in the synthesis of complex peptides. While the initial cost of the dipeptide may be higher, the benefits of increased coupling efficiency, reduced risk of racemization for the valine residue, and a lower probability of generating difficult-to-remove deletion sequences often justify the investment. This approach leads to a more robust and predictable synthetic outcome, ultimately saving time and resources during the purification stages. For sequences containing the Val-Gly motif, the dipeptide strategy is a highly recommended approach to enhance the overall success of the peptide synthesis campaign.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Guide to Resin Performance in the Solid-Phase Synthesis of Val-Gly Peptides
For Researchers, Scientists, and Drug Development Professionals
The choice of solid support is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing the yield and purity of the final peptide. This guide provides an objective comparison of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—for the synthesis of the dipeptide Val-Gly. The information presented is a synthesis of literature data and established principles of SPPS to aid in the selection of the most appropriate resin for your research needs.
Key Performance Characteristics
The performance of each resin in the synthesis of a Val-Gly peptide is summarized below. It is important to note that yields and purities are highly dependent on specific experimental conditions, including coupling reagents, reaction times, and cleavage protocols. The data presented here are representative values based on typical synthesis outcomes.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Representative Crude Purity (%) | Representative Overall Yield (%) | Key Advantages |
| Wang Resin | Carboxylic Acid | 0.5 - 1.0 | ~85 | ~75 | Cost-effective, well-established for peptide acids. |
| Rink Amide Resin | Amide | 0.4 - 0.8 | ~90 | ~80 | Direct synthesis of peptide amides, generally high coupling efficiency. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | 0.8 - 1.6 | >95 | >90 | Mild cleavage conditions, suppression of racemization, synthesis of protected fragments. |
Experimental Workflow
The general workflow for solid-phase peptide synthesis (SPPS) is depicted in the following diagram. The process begins with the loading of the first amino acid (Glycine) onto the resin, followed by deprotection of the N-terminal Fmoc group, coupling of the second amino acid (Valine), and finally, cleavage of the dipeptide from the solid support.
Caption: General workflow for the solid-phase synthesis of Val-Gly peptide.
Experimental Protocols
Detailed methodologies for the synthesis of Val-Gly peptides on Wang, Rink Amide, and 2-CTC resins are provided below. These protocols are based on standard Fmoc/tBu solid-phase synthesis strategies.
Materials
-
Resins:
-
Fmoc-Gly-Wang resin (0.6 mmol/g)
-
Rink Amide MBHA resin (0.5 mmol/g)
-
2-Chlorotrityl chloride resin (1.2 mmol/g)
-
-
Amino Acids:
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
-
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetic Acid (AcOH)
-
Trifluoroethanol (TFE)
-
Diethyl ether
-
Synthesis of Val-Gly-OH on Wang Resin
-
Resin Swelling: Swell Fmoc-Gly-Wang resin (1 g, 0.6 mmol) in DMF (10 mL) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Valine Coupling: In a separate flask, dissolve Fmoc-Val-OH (3 equiv., 1.8 mmol), HBTU (2.9 equiv., 1.74 mmol), and DIPEA (6 equiv., 3.6 mmol) in DMF (8 mL). Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the coupling reaction with a Kaiser test.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Valine.
-
Cleavage: Wash the resin with DCM (3 x 10 mL) and dry under vacuum. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Synthesis of Val-Gly-NH₂ on Rink Amide Resin
-
Resin Swelling and Deprotection: Swell Rink Amide MBHA resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes. Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 mL, 5 min and 15 min).
-
Glycine Coupling: Couple Fmoc-Gly-OH (3 equiv., 1.5 mmol) using HBTU (2.9 equiv., 1.45 mmol) and DIPEA (6 equiv., 3.0 mmol) in DMF for 2 hours.
-
Washing and Deprotection: Wash the resin with DMF and DCM. Deprotect the Fmoc group with 20% piperidine in DMF.
-
Valine Coupling: Couple Fmoc-Val-OH (3 equiv., 1.5 mmol) using the same activation method as for Glycine.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage: Cleave the peptide from the resin using a TFA/TIS/H₂O (95:2.5:2.5, v/v/v) cocktail for 2 hours.
-
Peptide Precipitation: Precipitate and isolate the peptide as described for the Wang resin synthesis.
Synthesis of Val-Gly-OH on 2-Chlorotrityl Chloride (2-CTC) Resin
-
Loading of First Amino Acid (Glycine): Swell 2-CTC resin (1 g, 1.2 mmol) in DCM (10 mL) for 30 minutes. In a separate flask, dissolve Fmoc-Gly-OH (1 equiv., 1.2 mmol) and DIPEA (4 equiv., 4.8 mmol) in DCM (8 mL). Add this solution to the resin and agitate for 1 hour. Cap any remaining active sites by adding methanol (B129727) (1 mL) and agitating for 15 minutes.
-
Washing and Deprotection: Wash the resin with DCM and DMF. Deprotect the Fmoc group with 20% piperidine in DMF.
-
Valine Coupling: Couple Fmoc-Val-OH (3 equiv., 3.6 mmol) using HBTU (2.9 equiv., 3.48 mmol) and DIPEA (6 equiv., 7.2 mmol) in DMF for 2 hours.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Mild Cleavage: Wash the resin with DCM and dry. Prepare a cleavage cocktail of AcOH/TFE/DCM (1:2:7, v/v/v). Add 10 mL of the cocktail to the resin and agitate for 1 hour.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate. Evaporate the solvents under reduced pressure and precipitate the peptide with cold diethyl ether.
Logical Framework for Resin Selection
The choice of resin for the synthesis of Val-Gly or any other peptide depends on the desired C-terminal functionality and the overall synthetic strategy. The following diagram illustrates a decision-making process for resin selection.
Caption: Decision logic for selecting a suitable resin for peptide synthesis.
Conclusion
For the synthesis of the simple dipeptide Val-Gly, all three resins can be expected to perform well, with the final choice depending on the desired C-terminal group. For a C-terminal carboxylic acid, both Wang and 2-CTC resins are suitable. However, 2-CTC resin offers the significant advantages of milder cleavage conditions and potentially higher purity and yield due to the suppression of side reactions. For the synthesis of Val-Gly with a C-terminal amide, Rink Amide resin is the clear choice, providing a direct and efficient route to the desired product. Researchers should consider the trade-offs between cost, ease of use, and the specific requirements of their synthetic target when selecting a resin.
References
A Head-to-Head Comparison: Solution-Phase vs. Solid-Phase Synthesis of Boc-Val-Gly-OH
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. The choice between solution-phase and solid-phase synthesis methodologies for a target peptide like Boc-Val-Gly-OH can significantly impact project timelines, resource allocation, and the purity of the final product. This guide provides an objective, data-driven comparison of these two fundamental approaches, offering detailed experimental protocols and workflow visualizations to inform your synthetic strategy.
Quantitative Performance Overview
To facilitate a direct comparison, the following table summarizes key quantitative metrics for the synthesis of Boc-Val-Gly-OH via both solution-phase and solid-phase methods. While direct comparative studies for this specific dipeptide are not extensively published, the data presented is based on established protocols and reported yields for similar dipeptide syntheses.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Boc-SPPS) |
| Overall Yield (Crude) | ~85% | 60 - 80% |
| Final Yield (Purified) | ~75-80% | 20 - 40%[1] |
| Purity (Crude) | Variable, dependent on purification | 50 - 70%[1] |
| Reaction Time (per cycle) | Hours to days | ~1-2 hours per amino acid cycle[1] |
| Scalability | More readily scalable to large quantities | Typically suited for small to medium scale |
| Purification Method | Extraction, crystallization, chromatography | Cleavage from resin followed by precipitation and HPLC |
| Reagent Stoichiometry | Near stoichiometric amounts | Excess reagents used to drive reactions to completion |
Experimental Methodologies
Solution-Phase Synthesis of Boc-Val-Gly-OH
This method involves the coupling of Boc-protected valine with a glycine (B1666218) ester in a homogenous solution, followed by the deprotection of the glycine ester.
Protocol:
-
Activation of Boc-Valine:
-
Dissolve Boc-Val-OH (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 1 hour at 0°C, then for an additional 2 hours at room temperature.
-
The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Glycine ethyl ester hydrochloride (1 equivalent) and triethylamine (B128534) (TEA) (1.1 equivalents) in anhydrous DCM.
-
Filter the activated Boc-Val-OH solution to remove the DCU precipitate and add the filtrate to the glycine ethyl ester solution.
-
Stir the reaction mixture overnight at room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-Val-Gly-OEt.
-
-
Saponification:
-
Dissolve the crude Boc-Val-Gly-OEt in a mixture of methanol (B129727) and 1N NaOH.
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the solution with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield Boc-Val-Gly-OH. The product can be further purified by crystallization or column chromatography. A similar synthesis for a dipeptide reported a yield of 85%.[2]
-
Solid-Phase Synthesis of Boc-Val-Gly-OH
This method utilizes an insoluble polymer support (resin) to which the amino acids are sequentially attached. The use of excess reagents and simple washing steps for purification are hallmarks of this technique.[3]
Protocol (using Merrifield Resin):
-
Resin Preparation and First Amino Acid Attachment (Glycine):
-
Swell Merrifield resin (chloromethylated polystyrene) in N,N-Dimethylformamide (DMF).[4]
-
Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.
-
Add the Boc-Gly-Cs to the swollen resin in DMF and heat to 50°C for 12-24 hours to form Boc-Gly-O-Resin.
-
Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.
-
-
Deprotection of Boc-Gly-O-Resin:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[4]
-
Wash the resin with DCM and then with a 5% solution of N,N-Diisopropylethylamine (DIEA) in DCM for neutralization.
-
Wash the resin again with DCM.
-
-
Coupling of Boc-Valine:
-
In a separate vessel, pre-activate Boc-Val-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated Boc-Val-OH solution to the deprotected Gly-O-Resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the completion of the coupling using a qualitative ninhydrin (B49086) test.
-
-
Cleavage from Resin:
-
After the final coupling, wash the resin thoroughly with DMF and DCM and dry it.
-
Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole.
-
Evaporate the HF, and precipitate the crude Boc-Val-Gly-OH with cold diethyl ether.
-
The crude peptide can then be purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Workflow Visualizations
To further elucidate the distinct processes of each synthetic strategy, the following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Solution-Phase Synthesis Workflow for Boc-Val-Gly-OH.
Caption: Solid-Phase Synthesis Workflow for Boc-Val-Gly-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chempep.com [chempep.com]
The Strategic Calculus of Dipeptide Building Blocks: A Cost-Benefit Analysis of Boc-Val-Gly-OH in Large-Scale Peptide Production
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of starting materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of using the dipeptide Boc-Val-Gly-OH versus the stepwise addition of individual amino acids and the use of the alternative Fmoc-Val-Gly-OH, supported by available data and detailed experimental considerations.
The prevailing methodologies in solid-phase peptide synthesis (SPPS), the workhorse of peptide production, are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. While Fmoc has become the more prevalent strategy in recent years due to its milder deprotection conditions, Boc chemistry remains a robust and often more cost-effective option, particularly for large-scale campaigns where raw material costs are a significant factor. The use of pre-formed dipeptide building blocks, such as Boc-Val-Gly-OH, presents a strategic alternative to the traditional stepwise addition of single amino acid residues.
Performance Comparison: Dipeptide vs. Stepwise Addition
The decision to employ a dipeptide unit like Boc-Val-Gly-OH over a stepwise coupling of Boc-Val-OH followed by Boc-Gly-OH hinges on a trade-off between the higher initial cost of the dipeptide and potential gains in process efficiency and product purity.
| Parameter | Boc-Val-Gly-OH (Dipeptide Addition) | Stepwise Addition (Boc-Val-OH + Boc-Gly-OH) | Fmoc-Val-Gly-OH (Alternative Dipeptide) |
| Raw Material Cost | Higher initial cost per mole. | Lower initial cost for individual amino acids. | Generally higher cost than Boc-dipeptide. |
| Coupling Efficiency | Potentially higher for the Val-Gly bond formation, bypassing a potentially difficult coupling step on the solid support. Valine is known to be a sterically hindered amino acid, which can lead to incomplete coupling.[1][2] | The coupling of Boc-Val-OH to a resin-bound glycine (B1666218) can be challenging and may require longer reaction times or double coupling, increasing reagent and solvent consumption.[1][2] | High coupling efficiencies are generally expected with modern coupling reagents. |
| Cycle Time | Reduces the total number of synthesis cycles by one, leading to shorter overall synthesis time. | Requires an additional deprotection and coupling cycle. | Similar cycle time reduction to Boc-dipeptide. |
| Risk of Side Reactions | Minimizes the risk of side reactions associated with the Val-Gly coupling, such as racemization and the formation of deletion sequences. | Increased risk of incomplete coupling leading to deletion peptides (des-Val). Potential for racemization of the valine residue during activation. | Mild deprotection conditions generally minimize side reactions. |
| Solvent & Reagent Consumption | Reduced due to fewer coupling and deprotection steps. | Higher due to the additional synthesis cycle. | Reduced compared to stepwise addition. |
| Overall Yield & Purity | Potentially higher crude purity and overall yield due to improved coupling efficiency and reduced side reactions. This can significantly reduce the burden and cost of downstream purification. | May result in lower crude purity and yield, necessitating more extensive and costly purification. | High yield and purity are typically achievable. |
Cost-Benefit Considerations in a Large-Scale Context
While the upfront cost of Boc-Val-Gly-OH is higher than its constituent amino acids, a holistic cost-benefit analysis for large-scale production must consider the entire process.
Key Drivers of Cost-Effectiveness:
-
Raw Material Costs: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[] This initial cost difference can be a significant factor in large-scale manufacturing. While bulk purchasing can mitigate this, the fundamental price disparity often remains.
-
Process Efficiency: The reduction of a synthesis cycle by using a dipeptide translates to direct savings in solvents, coupling reagents, and deprotection reagents. In large-scale synthesis, where solvent consumption is a major cost driver, this can be a substantial advantage.[4]
-
Yield and Purity: The most significant economic advantage of using Boc-Val-Gly-OH may lie in the improved purity of the crude peptide.[5] Difficult couplings, such as those involving the sterically hindered valine, can lead to a higher percentage of deletion sequences and other impurities.[1][2] These impurities are often difficult and expensive to remove during downstream processing, requiring large volumes of solvent for chromatography and potentially leading to a lower final yield of the desired product. The higher initial investment in a dipeptide can be offset by significant savings in purification costs.
-
Waste Disposal: A more efficient synthesis with fewer steps generates less chemical waste, reducing disposal costs and the environmental impact of the manufacturing process.
Experimental Protocols
To enable a direct comparison, the following generalized experimental protocols for solid-phase peptide synthesis using Boc chemistry are provided.
Protocol 1: Peptide Synthesis using Boc-Val-Gly-OH (Dipeptide Addition)
This protocol assumes the synthesis is being carried out on a pre-loaded resin with the C-terminal amino acid preceding glycine.
1. Resin Swelling and Deprotection:
- Swell the peptide-resin in dichloromethane (B109758) (DCM).
- Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin thoroughly with DCM, isopropanol, and then DMF.
2. Neutralization:
- Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF.
- Wash the resin with DMF.
3. Coupling of Boc-Val-Gly-OH:
- Dissolve Boc-Val-Gly-OH (2-3 equivalents) and a coupling agent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.
- Add DIEA (4-6 equivalents) to the solution to activate the dipeptide.
- Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.
4. Washing:
- Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
5. Continuation of Synthesis:
- Proceed to the deprotection step for the subsequent amino acid coupling.
Protocol 2: Stepwise Peptide Synthesis (Boc-Gly-OH then Boc-Val-OH)
1. Resin Swelling and Deprotection:
- Swell the peptide-resin in DCM.
- Perform the deprotection of the N-terminal amino acid as described in Protocol 1.
2. Neutralization:
- Neutralize the resin as described in Protocol 1.
3. Coupling of Boc-Gly-OH:
- Couple Boc-Gly-OH using the same procedure as described for the dipeptide in Protocol 1.
4. Washing:
- Wash the resin as described in Protocol 1.
5. Deprotection of Glycine:
- Remove the Boc group from the newly added glycine residue using 50% TFA in DCM.
- Wash and neutralize the resin.
6. Coupling of Boc-Val-OH:
- Couple Boc-Val-OH. Due to the steric hindrance of valine, consider using a more potent coupling reagent like HATU, extending the coupling time to 2-4 hours, or performing a double coupling.[6]
7. Washing and Continuation:
- Wash the resin and proceed with the synthesis.
Visualizing the Workflow
Conclusion
The decision to use Boc-Val-Gly-OH in large-scale peptide production is a strategic one that requires a thorough cost-benefit analysis beyond the initial price of the raw material. For peptides containing the Val-Gly sequence, the use of the dipeptide can offer significant advantages in terms of process efficiency, reduced cycle times, and lower consumption of solvents and reagents. The most compelling argument for its use, however, lies in the potential for higher crude purity and overall yield, which can lead to substantial cost savings in the expensive and time-consuming downstream purification processes. While Fmoc chemistry is a powerful alternative, the generally lower cost of Boc-protected starting materials makes the Boc-Val-Gly-OH dipeptide a highly attractive option for cost-sensitive, large-scale manufacturing campaigns. Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of production, and a careful evaluation of all associated costs.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Boc-Val-Gly-OH from Diverse Commercial Sources: A Guide for Researchers
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic comparison of N-tert-Butoxycarbonyl-L-valylglycine (Boc-Val-Gly-OH) sourced from various commercial suppliers. Ensuring the identity, purity, and consistency of this crucial dipeptide building block is paramount for reproducible and reliable results in peptide synthesis and drug discovery. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for verification.
While specific spectroscopic data from individual commercial suppliers is not always publicly available, this guide presents a compilation of expected data based on the chemical structure of Boc-Val-Gly-OH and established spectroscopic principles for protected amino acids and peptides. Researchers are strongly encouraged to perform these analyses on each batch of material procured to ensure it meets the required quality standards for their specific application.
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of commercially sourced Boc-Val-Gly-OH.
Caption: Experimental workflow for the spectroscopic comparison of Boc-Val-Gly-OH.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected quantitative data for Boc-Val-Gly-OH based on its chemical structure. Researchers should compare their experimental findings with these values.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.38 | singlet | 9H |
| Valine γ-CH₃ | ~0.85 | doublet | 6H |
| Valine β-CH | ~1.95 | multiplet | 1H |
| Valine α-CH | ~3.90 | doublet of doublets | 1H |
| Glycine (B1666218) α-CH₂ | ~3.75 | doublet | 2H |
| Valine NH | ~6.80 | doublet | 1H |
| Glycine NH | ~8.15 | triplet | 1H |
| Carboxylic Acid OH | ~12.5 | broad singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Expected Chemical Shift (ppm) |
| Boc (t-butyl) CH₃ | ~28.2 |
| Boc quaternary C | ~78.0 |
| Valine γ-CH₃ | ~18.5, ~19.2 |
| Valine β-CH | ~30.5 |
| Valine α-CH | ~60.0 |
| Glycine α-CH₂ | ~41.5 |
| Valine C=O (amide) | ~171.5 |
| Glycine C=O (acid) | ~172.0 |
| Boc C=O | ~155.5 |
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| N-H (Amide) | 3400-3200 | Amide N-H stretch |
| C-H (Aliphatic) | 3000-2850 | C-H stretching |
| C=O (Carboxylic Acid) | ~1740 | Carbonyl stretch |
| C=O (Amide I) | ~1650 | Amide carbonyl stretch |
| C=O (Urethane) | ~1690 | Boc carbonyl stretch |
| N-H (Amide II) | ~1550 | N-H bend and C-N stretch |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 275.15 | Molecular ion with a proton |
| [M+Na]⁺ | 297.13 | Sodium adduct |
| [M-H]⁻ | 273.14 | Molecular ion without a proton |
| [M-Boc+H]⁺ | 175.11 | Loss of the Boc protecting group |
| [M-Gly-OH+H]⁺ | 218.14 | Loss of the glycine residue |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Boc-Val-Gly-OH in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately 0-13 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0-180 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure KBr for the pellet method).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of Boc-Val-Gly-OH in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for ESI).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of analysis.
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 100-500).
-
If available, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can further confirm the structure.
-
By following this guide, researchers can confidently assess the quality and consistency of their Boc-Val-Gly-OH starting material, leading to more robust and reproducible scientific outcomes.
Biological activity comparison of peptides synthesized with Boc vs. Fmoc Val-Gly
A Comparative Guide to the Synthesis of Biologically Active Val-Gly Peptides: Boc vs. Fmoc Strategies
For researchers, scientists, and drug development professionals, the synthesis of pure, biologically active peptides is paramount. The dipeptide Valyl-Glycine (Val-Gly) serves as a fundamental component of larger bioactive peptides and can be used as a synthetic substrate for enzymes.[1] The choice of synthetic strategy can significantly impact the purity and yield of the final peptide, which in turn are critical for obtaining reliable biological data. This guide provides an objective comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of Val-Gly.
Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
The core difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group (Nα) of the growing peptide chain and the chemical conditions used for its removal.[2]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Condition | Acid-labile: Removed by moderately strong acid (e.g., trifluoroacetic acid - TFA).[3][4] | Base-labile: Removed by a weak base (e.g., piperidine).[4][5] |
| Side-Chain Protection | Typically benzyl-based groups, removed by strong acid (e.g., HF, TFMSA).[3] | Typically tert-butyl-based groups, removed by moderate acid (e.g., TFA).[] |
| Final Cleavage from Resin | Strong acid (e.g., HF, TFMSA).[3] | Moderate acid (e.g., TFA).[5] |
| Advantages | - Can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation.[3] - The acidic deprotection step protonates the N-terminus, which can reduce aggregation.[2] | - Milder deprotection conditions are compatible with acid-sensitive amino acids and modifications.[5][] - Orthogonal protection scheme where side-chain and Nα-protecting groups are removed by different mechanisms.[7] - Generally considered a milder overall method.[5] |
| Disadvantages | - Requires strong, hazardous acids (HF) for final cleavage, often needing specialized equipment.[5] - Repeated acid treatment can lead to the degradation of sensitive residues (not a concern for Val-Gly).[7] | - The dibenzofulvene byproduct from Fmoc deprotection can form adducts if not properly scavenged.[7] - Aggregation can be more common in some sequences compared to the Boc method.[3] |
| Considerations for Val-Gly | Both Valine and Glycine are simple, non-polar amino acids without side chains that require protection. Therefore, the primary differences will be in the handling of the Nα-protection and the final cleavage step. The choice may come down to laboratory preference, available equipment, and cost. | The mild conditions of the Fmoc strategy are well-suited for the synthesis of a simple dipeptide like Val-Gly. The lack of complex side chains minimizes potential side reactions, making this a straightforward synthesis. |
Impact on Biological Activity
For a simple dipeptide like Val-Gly, the biological activity is inherent to the molecule itself. Therefore, if both the Boc and Fmoc synthesis methods yield a final product of high purity, their biological activities should be identical. The key consideration is how the chosen synthesis strategy and subsequent purification affect the purity of the peptide used in biological assays.
Therefore, the critical factor for ensuring accurate biological data is not the choice between Boc and Fmoc per se, but rather the successful execution of the synthesis and, most importantly, the rigorous purification of the final peptide to remove any synthesis-related impurities. High-performance liquid chromatography (HPLC) is the standard method for purifying peptides to the high degree required for biological research.
Experimental Protocols
Below are generalized protocols for the solid-phase synthesis of Val-Gly using both Boc and Fmoc strategies.
Boc Synthesis of Val-Gly
-
Resin Selection and Preparation: Start with a pre-loaded Boc-Gly-Merrifield resin. Swell the resin in dichloromethane (B109758) (DCM).
-
Boc Deprotection: Remove the Boc group from Glycine by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM. Wash the resin with DCM and then neutralize with a base such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Valine Coupling: Activate Boc-Val-OH with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow it to react. Monitor the reaction for completion using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage: Cleave the Val-Gly dipeptide from the resin and remove the N-terminal Boc group using a strong acid like hydrofluoric acid (HF) with a scavenger such as anisole.
-
Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Synthesis of Val-Gly
-
Resin Selection and Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or Rink Amide resin. Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from Glycine by treating the resin with 20-50% piperidine (B6355638) in DMF.[4]
-
Washing: Wash the resin thoroughly with DMF to remove the piperidine and dibenzofulvene byproduct.
-
Valine Coupling: Activate Fmoc-Val-OH with a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react. Monitor the reaction for completion.
-
Final Fmoc Deprotection: After coupling, remove the final Fmoc group from Valine using 20-50% piperidine in DMF.
-
Cleavage: Cleave the Val-Gly dipeptide from the resin using a cleavage cocktail, typically containing a high percentage of TFA along with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: Precipitate the crude peptide in cold ether, then purify by RP-HPLC.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of the Boc and Fmoc deprotection and coupling cycles in SPPS.
Conclusion
Both Boc and Fmoc solid-phase peptide synthesis strategies are capable of producing high-quality Val-Gly dipeptides suitable for biological research. For a simple, non-polar dipeptide without sensitive side chains, the choice between the two methods often depends on practical considerations such as the availability of reagents and equipment (especially for handling the strong acids required in Boc chemistry) and the experience of the research team. The Fmoc strategy is generally favored for its milder conditions and has become the more common method in many laboratories.[5] Ultimately, the key to obtaining reliable biological data lies not in the specific synthesis strategy chosen, but in the rigorous purification of the final peptide to ensure that the observed biological activity is solely attributable to the Val-Gly dipeptide.
References
Safety Operating Guide
Proper Disposal of (tert-Butoxycarbonyl)-L-valylglycine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists in drug development must adhere to strict safety and environmental protocols when handling and disposing of chemical reagents. This guide provides a detailed, step-by-step procedure for the proper disposal of (tert-Butoxycarbonyl)-L-valylglycine, a protected dipeptide commonly used in peptide synthesis. The following procedures are based on established safety data for structurally similar compounds and general best practices for laboratory chemical waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]
II. Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Solid waste (e.g., leftover reagent, contaminated filter paper) should be collected separately from liquid waste.
-
-
Packaging of Solid Waste:
-
Place solid this compound waste into a clearly labeled, sealable container.[3] A polyethylene (B3416737) or polypropylene (B1209903) container is recommended.[3]
-
The label should include the full chemical name: "this compound," the CAS number (if available), and the appropriate hazard warnings.
-
Ensure the container is tightly sealed to prevent leakage or spillage.
-
-
Handling of Contaminated Materials:
-
Any materials used in the handling of this chemical, such as weighing paper, spatulas, and disposable gloves, should be considered contaminated.
-
Decontaminate reusable equipment thoroughly after use.
-
Dispose of single-use contaminated items in the designated solid chemical waste container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container.[3][4]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly marked as a chemical waste accumulation point.
-
-
Final Disposal:
-
The final disposal method must comply with all local, state, and federal regulations.
-
Hand over the properly packaged and labeled waste to your institution's EHS department or a licensed chemical waste disposal contractor.
-
Common disposal methods for this type of chemical include incineration at an approved facility.[3] Recycling options may also be available and should be explored with the manufacturer or waste disposal vendor.[3]
-
III. Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for structurally related compounds.
| Property | N-(tert-Butoxycarbonyl)glycine | N-(tert-Butoxycarbonyl)-L-valine |
| Molecular Formula | C7H13NO4 | C10H19NO4 |
| Molecular Weight | 175.18 g/mol | 217.26 g/mol |
| Appearance | White to off-white powder | White powder |
| Melting Point | 86-89 °C | 76-80 °C |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage[1] | Not classified as hazardous |
| Disposal Recommendation | Consult State Land Waste Management Authority for disposal; Incinerate residue at an approved site.[3] | Do not flush into surface water or sanitary sewer system.[5][6] |
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (tert-Butoxycarbonyl)-L-valylglycine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of (tert-Butoxycarbonyl)-L-valylglycine, a dipeptide derivative commonly used in peptide synthesis. The following procedural guidance is based on best practices for similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | EN166 (EU) or OSHA 29 CFR 1910.133 (US). | To protect against airborne particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. | EN 374 (EU) or as per good laboratory practice. | To prevent direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and ventilation is inadequate. | NIOSH (US) or CEN (EU). | To avoid inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. Adherence to these steps will help maintain a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Chemical :
-
Storage :
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents, as they are incompatible materials.
-
-
In Case of a Spill :
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.
-
Contaminated Packaging : Dispose of as unused product.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the logical flow of operations for this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
